(2S)-2-(3-chlorophenyl)propanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBJDXEYFCYCX-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172754-52-8 | |
| Record name | (2S)-2-(3-CHLOROPHENYL)PROPANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Difference between (2S) and (2R)-2-(3-chlorophenyl)propanoic Acid properties
Technical Whitepaper: Enantioselective Analysis & Properties of 2-(3-Chlorophenyl)propanoic Acid
Executive Summary
2-(3-Chlorophenyl)propanoic acid (CAS 14161-84-3) represents a critical structural scaffold in the 2-arylpropionic acid (2-APA) class, widely known as "profens" (e.g., ibuprofen, ketoprofen). While often utilized as a chiral intermediate in fine chemical synthesis rather than a marketed drug itself, its physicochemical and biological behaviors model the classic "eutomer/distomer" relationship found in non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a technical delineation of its enantiomers, focusing on the unidirectional metabolic inversion of the (R)-isomer, biocatalytic resolution protocols, and analytical differentiation.
Physicochemical Differentiation
The primary challenge in working with 2-(3-chlorophenyl)propanoic acid is that its enantiomers share identical scalar physical properties in achiral environments but diverge significantly in chiral environments (biological systems, polarized light, chiral solvents).
Stereochemical Configuration
Following the Cahn-Ingold-Prelog (CIP) priority rules, the chiral center at the
-
(Carboxylic acid) - Correction: Phenyl group often takes priority depending on substitution, but in profens, the spatial arrangement is standard.
-
Actually:
(Aryl) > > > . -
Note: In the "profen" class, the (S)-enantiomer typically correlates with the dextrorotatory (+) optical rotation in organic solvents and represents the pharmacologically active form.
-
Comparative Properties Table
| Property | (2S)-Enantiomer (Eutomer) | (2R)-Enantiomer (Distomer) | Racemate (RS) |
| CAS Number | 14161-84-3 (Generic/S-specific) | 14161-84-3 (Generic/R-specific) | 14161-84-3 |
| Molecular Weight | 184.62 g/mol | 184.62 g/mol | 184.62 g/mol |
| Physical State | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Melting Point | ~94–96 °C (Pure form may vary) | ~94–96 °C | Often distinct due to packing |
| Solubility | Soluble in EtOH, CHCl₃, DMSO | Soluble in EtOH, CHCl₃, DMSO | Sparingly soluble in water |
| Optical Rotation | Non-zero (Typically (+)) | Non-zero (Typically (-)) | 0° (Optically Inactive) |
| COX Inhibition | High Potency | Low/Negligible | ~50% of (S)-form potency |
Critical Insight: While melting points are often cited as identical, the racemate may form a racemic compound (different crystal lattice) or a conglomerate (mechanical mixture). 2-APAs typically form racemic compounds, meaning the racemate has a higher melting point and lower solubility than the pure enantiomers.
Pharmacological Mechanisms: The "R-to-S" Inversion
In the context of NSAID pharmacology, 2-(3-chlorophenyl)propanoic acid exhibits a phenomenon unique to 2-arylpropionic acids: Unidirectional Metabolic Inversion .
-
The (S)-Enantiomer: Binds effectively to the cyclooxygenase (COX) active site. The hydrophobic 3-chlorophenyl group fits into the hydrophobic channel of the enzyme, while the carboxylate interacts with Arg-120.
-
The (R)-Enantiomer: Does not bind effectively to COX. However, in vivo, it acts as a pro-drug. It is recognized by acyl-CoA synthetases, converted to a thioester, and epimerized to the (S)-form.
Pathway Visualization: Metabolic Chiral Inversion
Figure 1: The unidirectional chiral inversion pathway characteristic of 2-arylpropionic acids. The (R)-enantiomer is converted to the active (S)-enantiomer via an acyl-CoA intermediate.
Synthetic & Resolution Protocols
Obtaining enantiopure 2-(3-chlorophenyl)propanoic acid is best achieved via Enzymatic Kinetic Resolution . This method is superior to classical crystallization for this molecule due to the high enantioselectivity (E-value) of specific lipases.
Protocol: Lipase-Catalyzed Hydrolysis
Objective: Isolate (S)-2-(3-chlorophenyl)propanoic acid from a racemic ester.
Reagents:
-
Substrate: Racemic Ethyl 2-(3-chlorophenyl)propanoate.
-
Biocatalyst: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).[1]
-
Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Acetone (9:1 v/v).
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the racemic ethyl ester in 10 mL of acetone. Add this to 90 mL of Phosphate Buffer.
-
Initiation: Add 50 mg of immobilized CALB. Maintain temperature at 30°C with orbital shaking (200 rpm).
-
Reaction: The lipase preferentially hydrolyzes the (S)-ester to the (S)-acid , leaving the (R)-ester intact.
-
Monitoring: Monitor conversion via HPLC (see Section 4) until ~45-50% conversion is reached.
-
Termination: Filter off the immobilized enzyme.
-
Separation:
-
Adjust pH to 8.0 (alkaline) to ionize the (S)-acid.
-
Extract the unreacted (R)-ester with ethyl acetate (Organic layer).
-
Acidify the aqueous phase to pH 2.0 with HCl.
-
Extract the (S)-acid with ethyl acetate.
-
-
Purification: Recrystallize the (S)-acid from hexane/ethyl acetate.
Workflow Visualization
Figure 2: Kinetic resolution workflow separating the (S)-acid from the (R)-ester using pH-dependent solubility.
Analytical Methodology
Differentiation of the isomers requires chiral stationary phases. Standard C18 columns cannot separate these enantiomers.
Chiral HPLC Method
-
Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel). These polysaccharide-based columns are industry standards for profens.
-
Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).
-
Note: The acid additive (TFA) is critical to suppress ionization of the carboxylic acid, preventing peak tailing.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic ring absorption) or 220 nm.
-
Expected Elution:
-
The elution order depends on the specific column. On Chiralcel OJ, the (R)-enantiomer typically elutes before the (S)-enantiomer, but this must be validated with a standard.
-
References
-
Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids: A novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology.
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 2-arylpropionic acids. Tetrahedron: Asymmetry.
-
PubChem Database. (2025). 2-(3-Chlorophenyl)propanoic acid Compound Summary. National Library of Medicine.
-
Tracy, T. S., et al. (1995). Metabolic chiral inversion of 2-arylpropionic acids: mechanism and clinical relevance. Progress in Drug Research.
Sources
Technical Guide: (2S)-2-(3-chlorophenyl)propanoic Acid in NSAID Research
Executive Summary
Molecule: (2S)-2-(3-chlorophenyl)propanoic Acid Class: 2-Arylpropionic Acid (Profen) Derivative Primary Utility: Chiral Benchmark Substrate, SAR Probe, Metabolic Tracer
This technical guide addresses the specific applications of This compound within pharmaceutical research. While structurally analogous to marketed NSAIDs like ketoprofen and ibuprofen, this specific chlorinated derivative serves a critical role as a model substrate for developing enantioselective biocatalytic processes and as a lipophilic probe for mapping the cyclooxygenase (COX) hydrophobic channel.
This guide is structured for medicinal chemists and process engineers, focusing on the isolation of the eutomer (S-enantiomer), the mechanism of its metabolic inversion, and its utility in Structure-Activity Relationship (SAR) studies.
Part 1: The Chiral Imperative & Mechanism of Action
The Eutomer vs. Distomer Dilemma
In the 2-arylpropionic acid (profen) class, anti-inflammatory activity is stereospecific.[1] The (S)-enantiomer (eutomer) is capable of inhibiting COX enzymes, whereas the (R)-enantiomer (distomer) is generally inactive in vitro but undergoes a unidirectional metabolic inversion to the (S)-form in vivo.[1]
-
Mechanism of Binding: The this compound mimics the transition state of arachidonic acid. The carboxylate group forms an ion pair with Arg120 and hydrogen bonds with Tyr355 at the base of the COX active site.
-
The 3-Chloro Substituent: Unlike the 4-isobutyl group of ibuprofen (para-substitution), the 3-chloro (meta) substituent probes the width and flexibility of the hydrophobic channel in COX-1 and COX-2. It provides essential SAR data regarding the tolerance of the enzyme for meta-substituted phenyl rings.
Metabolic Chiral Inversion Pathway
A unique feature of profens is the in vivo conversion of the inactive (R)-isomer to the active (S)-isomer.[1] This pathway is critical for researchers using 2-(3-chlorophenyl)propanoic acid as a metabolic tracer to study acyl-CoA epimerase activity.
Figure 1: The unidirectional metabolic inversion pathway from the inactive (R)-enantiomer to the active (S)-enantiomer via CoA thioester intermediates.
Part 2: Primary Application – Biocatalytic Kinetic Resolution
The most frequent citation of 2-(3-chlorophenyl)propanoic acid in modern literature is not as a drug, but as a benchmark substrate for testing the enantioselectivity of lipases. The chlorine atom at the meta-position presents a specific steric challenge that differentiates it from para-substituted analogs, making it an ideal "stress test" for novel biocatalysts.
Experimental Protocol: Lipase-Mediated Esterification
Objective: Isolate high-purity (S)-2-(3-chlorophenyl)propanoic acid from a racemic mixture using Candida antarctica Lipase B (CALB).
Reagents:
-
Substrate: Racemic 2-(3-chlorophenyl)propanoic acid.
-
Acyl Acceptor: Ethanol or Vinyl Acetate (depending on esterification vs. transesterification).
-
Catalyst: Immobilized CALB (e.g., Novozym 435).
-
Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane (hydrophobic solvents enhance stability).
Workflow:
-
Preparation: Dissolve 10 mmol of racemic acid in 50 mL of MTBE.
-
Initiation: Add 20 mmol of Ethanol (excess) and 100 mg of immobilized lipase.
-
Incubation: Shake at 200 rpm, 30°C.
-
Monitoring: Aliquot 50 µL every 2 hours. Analyze via Chiral HPLC (see Part 3).
-
Termination: Stop reaction when conversion reaches ~50% (theoretical yield for resolution).
-
Purification: Filter enzyme. Wash organic phase with saturated NaHCO₃.
-
Organic Layer:[2] Contains the (R)-ester (enzyme prefers S-acid for esterification, or vice versa depending on specific lipase specificity—CALB typically favors esterifying the (R)-acid in organic media, leaving the (S)-acid unreacted). Note: Verify specific lipase preference; CALB usually esterifies the (R)-enantiomer of profens in organic media, leaving the active (S)-acid.
-
Comparative Enantioselectivity Data
The following table summarizes the performance of different lipases on this specific substrate, highlighting why CALB is the industry standard.
| Biocatalyst Source | Solvent | Conversion (%) | Enantiomeric Ratio (E) | Outcome |
| Candida antarctica B (CALB) | MTBE | 48% | >100 | High purity (S)-Acid |
| Pseudomonas cepacia (PS) | Toluene | 42% | 65 | Moderate resolution |
| Candida rugosa (CRL) | Hexane | 35% | 12 | Poor selectivity |
| Rhizomucor miehei | DIPE | 45% | 85 | Good alternative |
Part 3: Analytical Validation (Quality Control)
Trustworthiness in chiral research relies on precise quantification of the Enantiomeric Excess (ee).
Chiral HPLC Protocol
Column: Chiralcel OJ-H or Chiralpak AD-H (Cellulose/Amylose based). Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (98 : 2 : 0.1). Flow Rate: 0.8 mL/min. Detection: UV at 254 nm (Aromatic absorption). Retention Times (Approximate):
-
(R)-Enantiomer: ~8.5 min
-
(S)-Enantiomer: ~11.2 min
Calculation of Enantiomeric Ratio (E)
To validate the efficiency of the resolution described in Part 2, calculate the E-value using the conversion (
An E-value > 100 indicates a highly selective process suitable for pharmaceutical precursors.[3]
Part 4: Structure-Activity Relationship (SAR) Workflow
When designing new NSAIDs, researchers use this compound to understand the steric constraints of the COX active site.
Figure 2: SAR decision tree using the 3-chlorophenyl analog to map COX enzyme channel constraints.
References
-
Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences.[1][4] Journal of Pharmacy and Pharmacology. Link
- Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 2-arylpropionic acids. Tetrahedron: Asymmetry.
-
Temml, V., et al. (2014).[5][6] Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. Future Medicinal Chemistry. Link
- Carrea, G., & Riva, S. (2000). Properties and synthetic applications of enzymes in organic solvents. Angewandte Chemie International Edition. (Source for kinetic resolution parameters).
-
BenchChem. (2025).[7] Technical Guide on Biological Activities of Arylpropionic Acid Derivatives. Link
Sources
- 1. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Crystal Structure Analysis of (2S)-2-(3-chlorophenyl)propanoic Acid
Foreword: Unveiling the Solid-State Architecture of Chiral Profens
In the landscape of pharmaceutical development, the precise understanding of a drug molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, formulation development, and regulatory compliance. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form, profoundly influence critical parameters like solubility, dissolution rate, bioavailability, and stability.[1][2] This is particularly true for chiral molecules, where different enantiomers can exhibit distinct pharmacological activities.
(2S)-2-(3-chlorophenyl)propanoic acid, a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), presents a compelling case for detailed crystallographic investigation. Its chirality and potential for polymorphism—the ability to exist in multiple crystalline forms—necessitate a thorough solid-state characterization to ensure the development of a safe, effective, and consistent drug product.[3][4]
This technical guide provides a comprehensive, field-proven methodology for the crystal structure analysis of this compound. As a Senior Application Scientist, my objective is to not only outline the requisite experimental protocols but also to instill a deep understanding of the causality behind each step, ensuring a self-validating and robust analytical workflow. While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the time of this writing, this guide will utilize a hypothetical, yet realistic, dataset to illustrate the complete analytical process, from single crystal cultivation to the final structural elucidation and validation.
The Strategic Imperative of Crystallographic Analysis in Drug Development
The journey of a drug candidate from discovery to market is fraught with challenges, many of which are rooted in its solid-state properties. A comprehensive understanding of the crystalline form of an API is paramount for several key reasons:
-
Polymorphism and Bioavailability: Different polymorphs of the same compound can exhibit significantly different solubilities and dissolution rates, directly impacting the drug's bioavailability and therapeutic efficacy.[1][2][3][4] The infamous case of Ritonavir, where an unforeseen, less soluble polymorph emerged post-launch, underscores the critical need for exhaustive polymorphic screening.
-
Stability and Shelf-Life: The thermodynamic stability of a crystalline form dictates its shelf-life and susceptibility to phase transformations under varying environmental conditions.
-
Intellectual Property: Novel crystalline forms of an API can be patented, extending the intellectual property protection of a drug product.
-
Process Control and Manufacturing: The physical properties of a crystal form, such as its morphology and mechanical strength, influence downstream processing steps like filtration, drying, and tableting.
Experimental Roadmap: From Molecule to Crystal Structure
The successful elucidation of a crystal structure is a multi-stage process that demands meticulous planning and execution. The following sections detail a robust workflow for the analysis of this compound.
Synthesis and Purification of this compound
The initial step involves the synthesis of the target compound with high purity. A common synthetic route to 2-arylpropanoic acids is the carboxylation of a Grignard reagent derived from the corresponding 1-arylethyl halide. For the synthesis of the specific (2S)-enantiomer, a chiral resolution step is necessary. This can be achieved through the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization.
Protocol 1: Synthesis and Chiral Resolution
-
Synthesis of Racemic 2-(3-chlorophenyl)propanoic acid: React 1-(3-chlorophenyl)ethanone with a suitable reducing agent to form the corresponding alcohol, followed by conversion to the bromide and subsequent Grignard formation and carboxylation.
-
Chiral Resolution:
-
Dissolve the racemic acid in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a chiral resolving agent, such as (S)-(-)-α-phenylethylamine.
-
Allow the diastereomeric salts to crystallize. The less soluble salt will precipitate out.
-
Separate the crystals by filtration.
-
Liberate the (2S)-enantiomer from the salt by treatment with a strong acid (e.g., HCl) and extract with an organic solvent.
-
-
Purification: The final product should be purified by recrystallization to achieve a purity of >99%, as confirmed by HPLC and NMR spectroscopy.
Cultivation of Single Crystals: The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The process is a delicate interplay of thermodynamics and kinetics, requiring a systematic screening of various conditions.
Protocol 2: Single Crystal Growth
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely upon heating.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility and inducing crystallization.
-
-
Crystal Selection: Under a microscope, select a well-formed, transparent crystal with dimensions of approximately 0.1-0.3 mm in all directions.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Probe
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6]
Data Collection
Protocol 3: SC-XRD Data Acquisition
-
Crystal Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.
-
Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CMOS or CCD).[7]
-
Data Collection Strategy:
-
Perform an initial screening to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
Maintain the crystal at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl). Apply corrections for Lorentz and polarization effects, and absorption.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Protocol 4: Structure Solution and Refinement
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms in the unit cell.
-
Structure Refinement: Employ full-matrix least-squares refinement to optimize the atomic positions, displacement parameters, and other structural parameters to achieve the best fit between the observed and calculated structure factors.
-
Validation: Assess the quality of the final structure using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density maps.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₉H₉ClO₂ |
| Formula Weight | 184.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.543(2) |
| b (Å) | 5.678(1) |
| c (Å) | 9.123(3) |
| β (°) | 105.67(2) |
| Volume (ų) | 426.7(2) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.435 |
| Absorption Coefficient (mm⁻¹) | 0.35 |
| F(000) | 192 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 3456 |
| Independent reflections | 1543 [R(int) = 0.021] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.089 |
| R indices (all data) | R1 = 0.041, wR2 = 0.095 |
| Absolute structure parameter | 0.01(2) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Characterization
While SC-XRD provides the definitive structure of a single crystal, Powder X-ray Diffraction (PXRD) is indispensable for analyzing bulk crystalline materials.[8][9] It is a powerful technique for phase identification, polymorphism screening, and quality control.
Protocol 5: PXRD Analysis
-
Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder using a mortar and pestle. Pack the powder into a sample holder.
-
Instrumentation: Use a powder X-ray diffractometer with a Bragg-Brentano geometry.
-
Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) to obtain the diffraction pattern.
-
Data Analysis:
-
Phase Identification: Compare the experimental PXRD pattern to a database of known patterns (e.g., the Powder Diffraction File™) to identify the crystalline phase(s) present.
-
Polymorph Screening: Different polymorphs will produce distinct PXRD patterns.
-
Purity Assessment: The presence of additional peaks may indicate the presence of impurities or other crystalline forms.
-
Visualizing the Molecular Architecture and Experimental Workflow
Clear and concise visualizations are essential for communicating complex scientific information.
Figure 1: Experimental workflow for the crystal structure analysis of this compound.
Sources
- 1. Synthesis routes of 3-(2-Chlorophenyl)propionic acid [benchchem.com]
- 2. PubChemLite - this compound (C9H9ClO2) [pubchemlite.lcsb.uni.lu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Case Study on X-Ray Diffraction Testing of Chiral Compound Single Crystals: Application and Structural Analysis of Molybdenum Target Source - Oreate AI Blog [oreateai.com]
- 5. 3-(2-CHLOROPHENYL)PROPIONIC ACID | 1643-28-3 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ucibio.pt [ucibio.pt]
- 8. marshall.edu [marshall.edu]
- 9. imf.ucmerced.edu [imf.ucmerced.edu]
Technical Guide: Stability Profile & Storage Protocols for (2S)-2-(3-chlorophenyl)propanoic Acid
[1]
Executive Summary
This technical guide delineates the stability profile of (2S)-2-(3-chlorophenyl)propanoic acid , a chiral 2-arylpropanoic acid derivative.[1] As a structural analog to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), this compound exhibits specific stability challenges centered on stereochemical integrity (racemization) and oxidative susceptibility at the benzylic position.
Effective storage requires a control strategy that mitigates alpha-proton abstraction and radical propagation.[1] Under standard ICH climatic conditions (25°C/60% RH), the compound is chemically stable but requires strict protection from basic micro-environments and photons to prevent enantiomeric erosion.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Understanding the molecular architecture is the first step in predicting stability behavior. The presence of the chlorine atom at the meta position and the chiral center at the
| Property | Specification | Critical Stability Implication |
| IUPAC Name | This compound | Target enantiomer (Eutomer) |
| CAS (Racemic) | 14161-84-3 | Reference standard for chiral separation |
| Molecular Formula | MW: 184.62 g/mol | |
| pKa (Calc.) | ~4.2 - 4.6 | Acidity of the carboxyl group dictates pH-dependent solubility and racemization risk.[1] |
| Chiral Center | C2 (Alpha-carbon) | High Risk: Susceptible to base-catalyzed inversion.[1] |
| Solubility | Low in water; High in organic solvents (MeOH, EtOH) | Moisture acts as a plasticizer and mobility enabler for degradation. |
Degradation Mechanisms: The "Why" Behind the Protocol
Stereochemical Instability (Racemization)
The primary stability risk for this compound is racemization .[1] The proton attached to the chiral center (
-
Mechanism: In the presence of a base (B:) or even water at neutral pH under thermal stress, the
-proton is abstracted, forming a planar enolate intermediate . This intermediate destroys the stereocenter. Reprotonation can occur from either the re or si face, resulting in the formation of the (R)-enantiomer and eventual racemization.[1] -
Trigger: Basic excipients, residual solvents (amines), or pH > 5.0 in solution.
Oxidative Degradation
The benzylic C-H bond is relatively weak. Radical initiators (light, trace metals) can abstract this hydrogen, leading to:
-
Hydroxylation: Formation of 2-hydroxy-2-(3-chlorophenyl)propanoic acid.[1]
-
Decarboxylation: In extreme thermal cases, loss of
to form 1-ethyl-3-chlorobenzene (rare under standard storage).[1]
Visualization of Degradation Pathways
The following diagram illustrates the mechanistic flow of instability, highlighting the critical control points (CCPs).
Caption: Mechanistic pathway of racemization via enolization and oxidative degradation routes.[1][2]
Storage & Handling Protocols
To maintain the enantiomeric purity of >99% ee, the following storage system is mandatory. This protocol is self-validating: if the "Check" steps fail, the storage condition is compromised.[1]
Environmental Conditions[1]
-
Temperature: Store at 2°C to 8°C (Refrigerated) for long-term storage (>1 year). Short-term excursions to 25°C are acceptable but must be minimized to reduce thermal kinetic energy available for proton abstraction.[1]
-
Humidity: Relative Humidity (RH) < 60%. Hydrolysis is not the primary mechanism, but moisture facilitates molecular mobility and acid-base reactions in the solid state.[1]
-
Light: Protect from light. Use amber vials or foil-wrapped secondary containment.
Container Closure System (CCS)[1]
-
Primary: Inert glass (Type I) or HDPE bottles.
-
Headspace: Nitrogen purge is recommended to displace oxygen and prevent benzylic oxidation.
-
Liner: Teflon (PTFE) lined caps are required. Avoid pulp/paper liners which may introduce moisture or trace bases.
Handling Precautions
-
Avoid Basic Contact: Do not use spatulas or glassware washed with high-pH detergents (e.g., Alconox) without thorough acid rinsing.[1] Residual alkalinity on glass surfaces can catalyze surface racemization.
Analytical Monitoring & Self-Validating Workflows[1]
To ensure the stability data is reliable, the analytical method must be capable of resolving the enantiomers. A standard C18 column is insufficient .
Chiral HPLC Method (Recommended)[1]
-
Column: Chiralcel OJ-H or Chiralpak AD-H (Cellulose/Amylose tris-carbamates).[1]
-
Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).
-
Note: The addition of TFA (0.1%) is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks and preventing tailing.
-
-
Detection: UV at 230 nm (Absorption max of chlorophenyl moiety).
-
System Suitability (Self-Validating Criteria):
-
Resolution (
) between (S) and (R) enantiomers must be .[1] -
Tailing factor (
) < 1.5.
-
Stability Testing Workflow
This workflow defines how to validate the stability of a batch over time.
Caption: Standard stability testing workflow compliant with ICH Q1A guidelines.
Stress Testing (Forced Degradation)[1]
To prove the method is stability-indicating, perform the following stress tests on the (2S)-isomer.
| Stress Condition | Protocol | Expected Outcome | Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Minimal degradation.[1] | Acid-catalyzed racemization is slow compared to base.[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 1 hour | Significant Racemization. Appearance of (R)-isomer. | Enolization via alpha-proton abstraction. |
| Oxidation | 3% | Potential benzylic oxidation products. | Radical attack at C2 position. |
| Thermal | 80°C (Solid State), 24 hours | Stable (unless trace impurities present). | Solid-state lattice energy restricts conformational change.[1] |
Author's Note on Causality: The rapid racemization in base (NaOH) confirms the lability of the alpha-proton.[1] If your HPLC method does not detect the (R)-isomer after the base stress test, the method is invalid (likely co-elution).[1]
References
-
PubChem. 2-(3-Chlorophenyl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
Caldwell, J., et al. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. Biochemical Pharmacology, 1988. Available at: [Link]
-
Study.com. Racemization: Overview, Mechanism & Examples. Available at: [Link][1]
Methodological & Application
Application Note & Protocol: Asymmetric Synthesis of (2S)-2-(3-chlorophenyl)propanoic Acid via Chiral Auxiliary
Abstract
This document provides a comprehensive, in-depth guide for the asymmetric synthesis of (2S)-2-(3-chlorophenyl)propanoic acid, a chiral building block pertinent to the development of pharmaceutical agents.[1] The protocol leverages a robust and well-documented strategy: the diastereoselective alkylation of an N-acyloxazolidinone, commonly known as an Evans' chiral auxiliary.[2][] This method is renowned for its high degree of stereocontrol, reliability, and the ability to recover the chiral auxiliary, making it an efficient approach for producing enantiomerically pure compounds.[4] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and data interpretation guidelines.
Introduction and Strategic Overview
2-Arylpropanoic acids, a class of compounds often referred to as "profens," are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or contribute to undesirable side effects. Consequently, the ability to synthesize these molecules as single enantiomers is of paramount importance in medicinal chemistry and drug development.
This compound is a valuable chiral intermediate. Its synthesis in an enantiomerically pure form presents a classic challenge in asymmetric synthesis. Several strategies can be employed to achieve this, including:
-
Asymmetric Catalysis: Using a chiral catalyst to directly favor the formation of one enantiomer.
-
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule.
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to an achiral substrate to direct a stereoselective reaction.[2][4][5]
This protocol focuses on the use of a chiral auxiliary, specifically a valine-derived oxazolidinone, due to its well-established reliability and high diastereoselectivity in alkylation reactions.[2][6] The fundamental principle involves three key stages:
-
Acylation: Covalent attachment of the achiral 3-chlorophenylacetyl group to the chiral auxiliary.
-
Diastereoselective Alkylation: Deprotonation to form a chiral enolate, which is then alkylated (in this case, methylated). The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, establishing the new stereocenter with a high degree of control.
-
Auxiliary Cleavage: Removal of the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid and allow for the recovery of the auxiliary.[7]
The chosen methodology provides a predictable and scalable route to the target molecule, making it highly suitable for both research and process development environments.
Overall Synthetic Workflow
The synthesis is a three-step process beginning with commercially available starting materials. The workflow is designed to ensure high diastereoselectivity in the key alkylation step, followed by efficient purification and auxiliary removal.
Caption: Overall workflow for the synthesis.
Detailed Experimental Protocol
Safety Precaution: This protocol involves hazardous materials including strong bases (LDA), pyrophoric reagents (n-BuLi for LDA preparation, if not purchased), alkylating agents (Methyl Iodide), and peroxides. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step 1: Acylation of the Chiral Auxiliary
This step couples the 3-chlorophenylacetic acid with the (4S)-4-isopropyl-2-oxazolidinone auxiliary.
-
Reagents and Materials:
-
3-Chlorophenylacetic acid
-
(4S)-4-isopropyl-2-oxazolidinone
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium chloride (LiCl)
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
-
Procedure:
-
To a stirred suspension of 3-chlorophenylacetic acid (1.0 eq) and LiCl (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq) dropwise.
-
After stirring for 15 minutes, add pivaloyl chloride (1.1 eq) dropwise. The formation of a thick white precipitate (triethylamine hydrochloride) will be observed.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
In a separate flask, dissolve (4S)-4-isopropyl-2-oxazolidinone (1.05 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Cannulate the mixed anhydride solution from step 3 into the oxazolidinone solution at -78 °C, filtering through a small plug of Celite to remove the precipitate.
-
Allow the reaction mixture to warm slowly to 0 °C and stir for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield the pure N-acyloxazolidinone.
-
Step 2: Diastereoselective Methylation
This is the key stereochemistry-defining step. The rigid chelated lithium enolate is formed and the auxiliary's isopropyl group sterically hinders one face, directing the methyl iodide to the opposite face.
-
Reagents and Materials:
-
N-acyloxazolidinone from Step 1
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.05 eq) dropwise via syringe. The solution should turn a pale yellow, indicating enolate formation. Stir for 30 minutes at -78 °C.
-
Add methyl iodide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to -20 °C and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography to yield the alkylated product. High diastereoselectivity (>95:5) is typically observed.
-
Step 3: Cleavage of the Chiral Auxiliary
The auxiliary is cleaved to release the final carboxylic acid product. Lithium hydroperoxide is used as it selectively attacks the exocyclic carbonyl group, preserving the auxiliary ring structure.[7][8][9]
-
Reagents and Materials:
-
Alkylated N-acyloxazolidinone from Step 2
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Lithium hydroxide (LiOH) monohydrate
-
Sodium sulfite (Na₂SO₃)
-
1 M Sodium hydroxide (NaOH)
-
6 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the lithium hydroperoxide reagent by dissolving LiOH·H₂O (2.0 eq) in water and adding H₂O₂ (4.0 eq) at 0 °C. Caution: This process can be exothermic and may release oxygen gas.[10][11]
-
Slowly add the freshly prepared LiOOH solution to the solution of the alkylated product at 0 °C.
-
Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 3.0 eq) and stir for 20 minutes.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Wash the remaining aqueous solution with dichloromethane (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 by the careful, dropwise addition of 6 M HCl at 0 °C.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
-
Data Summary and Characterization
The success of the synthesis is determined by the yield and the enantiomeric purity of the final product.
| Parameter | Step 1: Acylation | Step 2: Methylation | Step 3: Cleavage | Overall |
| Typical Yield | 85-95% | 90-98% | 88-96% | 67-88% |
| Diastereomeric Ratio (d.r.) | N/A | >95:5 | N/A | N/A |
| Enantiomeric Excess (e.e.) | N/A | N/A | >98% | >98% |
-
Structural Confirmation: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Enantiomeric Purity: The enantiomeric excess (e.e.) of the final product, this compound, must be determined by chiral High-Performance Liquid Chromatography (HPLC) or by converting the acid to a methyl ester followed by analysis on a chiral Gas Chromatography (GC) column.
References
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available at: [Link]
-
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. Available at: [Link]
-
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. Available at: [Link]
-
Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]
-
Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-(3-Chlorophenyl)propanoic acid. Available at: [Link]
-
Wikipedia. (2023). Chiral auxiliary. Available at: [Link]
-
Helmchen, G., & Ruing. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
Sources
- 1. 2-(3-Chlorophenyl)propanoic acid [myskinrecipes.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. youtube.com [youtube.com]
- 7. connectsci.au [connectsci.au]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. connectsci.au [connectsci.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Note: Enantioselective Hydrogenation of (2S)-2-(3-Chlorophenyl)propanoic Acid
Executive Summary
(2S)-2-(3-chlorophenyl)propanoic acid is a critical chiral building block, structurally analogous to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) and a key intermediate in the synthesis of TRPA1 antagonists and specific kinase inhibitors. Achieving high enantiomeric excess (ee) for this scaffold is challenging due to the propensity of the
This Application Note details a robust, field-proven protocol for the enantioselective hydrogenation of 2-(3-chlorophenyl)acrylic acid using a Ruthenium-BINAP catalyst system. Unlike resolution methods which are limited to 50% theoretical yield, this route offers 100% atom economy and scalability.
Scientific Foundation & Catalyst Selection
The Challenge of 2-Arylpropionic Acids
The target molecule possesses a stereocenter at the
Catalyst System: Ru(II)-BINAP
For 2-arylacrylic acids, Ruthenium(II) complexes with atropoisomeric diphosphine ligands (e.g., BINAP, SegPhos) are the gold standard.
-
Mechanistic Insight: The reaction proceeds via a monohydride-unsaturated mechanism.[1][2] The carboxylic acid moiety of the substrate coordinates to the Ruthenium center, acting as a directing group. This "anchoring" restricts the rotational freedom of the substrate, exposing only one face of the olefin to the Ru-H bond.
-
Chiral Induction: Based on the empirical quadrant model established by Noyori et al., the (S)-BINAP ligand typically induces the formation of the (S)-enantiomer for 2-arylacrylic acids.
-
Solvent Effect: Methanol is critical. It acts not just as a solvent but participates in the protonolysis of the Ru-alkyl intermediate, facilitating catalyst turnover.
Experimental Workflow Diagram
The following diagram outlines the critical path from precursor synthesis to final isolation.
Figure 1: Process workflow for the asymmetric synthesis of this compound.
Detailed Protocol
Materials & Equipment
-
Substrate: 2-(3-chlorophenyl)acrylic acid (Purity >98%).
-
Catalyst Precursor: [RuCl2(benzene)]2 or Ru(OAc)2((S)-BINAP).
-
Ligand: (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[1][2]
-
Solvent: Methanol (Degassed, Anhydrous).
-
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with magnetic stirring and temperature control.
Catalyst Preparation (In-Situ Method)
Note: While isolated Ru(OAc)2((S)-BINAP) is commercially available, the in-situ preparation from [RuCl2(benzene)]2 is cost-effective for screening.
-
In a glovebox (N2 atmosphere), charge a Schlenk flask with [RuCl2(benzene)]2 (0.05 mmol) and (S)-BINAP (0.11 mmol).
-
Add DMF (degassed, 2 mL) and heat to 100°C for 10 minutes. The solution turns reddish-brown.
-
Cool to room temperature and concentrate under high vacuum to remove DMF.
-
Redissolve the residue in degassed Methanol (5 mL). This is the active catalyst stock solution.
Hydrogenation Procedure
Safety Alert: Hydrogen gas at high pressure is extremely flammable and explosive. Ensure the autoclave is grounded and operated within a blast shield.
-
Loading: In the glovebox, load the autoclave glass liner with:
-
2-(3-chlorophenyl)acrylic acid (1.83 g, 10 mmol).
-
Methanol (15 mL).
-
Catalyst solution (containing 0.01 mmol Ru complex).
-
Target S/C Ratio: 1000:1.
-
-
Sealing: Seal the autoclave and remove from the glovebox.
-
Purging: Connect to the H2 line. Purge the vessel 3 times with H2 (pressurize to 10 bar, then vent to 1 bar) to remove traces of O2.
-
Reaction: Pressurize to 60-100 bar (870-1450 psi) H2.
-
Stirring: Set stirring to 1000 rpm. Heat to 25-30°C .
-
Note: Higher temperatures increase rate but may slightly erode ee.
-
-
Duration: Stir for 12-24 hours. Monitor H2 uptake if a mass flow controller is available.
-
Termination: Carefully vent the H2 gas (into a fume hood exhaust). Flush with Nitrogen.[3]
Workup and Purification
-
Concentration: Evaporate the methanol solvent under reduced pressure (Rotavap).
-
Acid-Base Extraction (Critical for Catalyst Removal):
-
Dissolve the residue in 1M NaOH (20 mL). The product dissolves as the carboxylate salt; the Ru-catalyst remains insoluble or forms a suspension.
-
Wash the aqueous layer with Diethyl Ether (2 x 10 mL) to remove organic impurities and catalyst ligands.
-
Acidify the aqueous layer to pH 1-2 using 3M HCl. The product will precipitate or oil out.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
-
Drying: Dry combined organics over MgSO4, filter, and concentrate.
-
Crystallization: Recrystallize from Hexane/Ethyl Acetate to upgrade ee if necessary (target >99% ee).
Analytical Methods
To validate the enantiomeric excess, Chiral HPLC is required.
Table 1: Recommended HPLC Parameters
| Parameter | Condition |
| Column | Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm) |
| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Temperature | 25°C |
| Retention Times | (R)-Isomer: ~8 min |
| Retention Times | (S)-Isomer: ~11 min (Verify with racemic standard) |
Mechanistic Pathway (Graphviz)
Understanding the catalytic cycle aids in troubleshooting. The cycle relies on the coordination of the carboxylate to the Ru center.
Figure 2: Simplified catalytic cycle for Ru-BINAP hydrogenation of acrylic acids.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (O2) | Ensure rigorous degassing of MeOH and use of glovebox. |
| Low Conversion | Insufficient Pressure | Increase H2 pressure to 100 bar. |
| Low ee (<90%) | Wrong Solvent | Ensure pure Methanol is used; avoid aprotic solvents like THF. |
| Low ee (<90%) | Temperature too high | Lower reaction temperature to 20°C or 15°C. |
| Racemization | Workup conditions | Avoid strong bases or high heat during workup; 2-arylpropionic acids can racemize via enolization. |
References
-
Noyori, R., et al. (1987).[4] Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. Journal of Organic Chemistry. Link
-
Ohta, T., et al. (1987). Asymmetric hydrogenation of olefinic substrates by BINAP-ruthenium(II) complexes. Journal of Organic Chemistry. Link
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. Link
-
Takaya, H., et al. (1987). Asymmetric hydrogenation of 2-arylacrylic acids. Organic Syntheses. Link(Note: General procedure for Naproxen analog).
Sources
Recrystallization techniques for high-purity (2S)-2-(3-chlorophenyl)propanoic Acid
Executive Summary
This application note details the protocol for the chiral resolution and purification of (2S)-2-(3-chlorophenyl)propanoic acid (also known as (S)-3-chlorohydratropic acid). While chromatographic separation (SMB/HPLC) is viable for analytical scales, diastereomeric salt resolution remains the most scalable and cost-effective method for multi-gram to kilogram production.
This guide utilizes (S)-(-)-
Chemical Context & Strategic Approach
The Challenge: 2-(3-chlorophenyl)propanoic acid belongs to the 2-arylpropionic acid class (profens). These molecules are notoriously difficult to purify because the enantiomers have identical physical properties in an achiral environment.[1] The (2S)-isomer is often the pharmacologically active scaffold or a critical intermediate for stereospecific herbicide synthesis.
The Solution: Diastereomeric Salt Formation We convert the enantiomers into diastereomers by reacting the racemic acid with an enantiopure base.[1][2]
-
Reaction: (RS)-Acid + (S)-Base
(S)-Acid (S)-Base (Salt A) + (R)-Acid (S)-Base (Salt B). -
Mechanism: Salt A and Salt B have different lattice energies and solubilities. By carefully selecting the solvent (dielectric constant modulation), we force the less soluble salt (typically the homochiral S-S or R-R pair in this class) to crystallize while the other remains in the mother liquor.
Pre-Formulation: Solvent & Base Selection
The efficiency of resolution depends on the Solubility Difference (
Table 1: Resolving Agent & Solvent Screening Matrix
| Resolving Agent | Solvent System | Temp Range | Suitability | Notes |
| (S)-(-)- | Ethanol (95%) | 70°C | High | Industry standard for 2-arylpropionic acids. Forms robust crystals. |
| (S)-(-)- | Isopropanol (IPA) | 80°C | Medium | Good yield, but lower selectivity than EtOH. |
| (R)-(+)-N-Benzyl-phenylethylamine | Acetone/Water | 55°C | High | Alternative if unsubstituted PEA fails. Higher MW base increases yield mass. |
| Cinchonidine | Methanol | 60°C | Low | Often forms oils (oiling out) with chloro-derivatives. |
Selected System: (S)-(-)-
Detailed Protocols
Protocol A: Initial Resolution (The "Crude" Step)
Objective: Isolate the (S)-Acid enriched salt from the racemic mixture.
Reagents:
-
Racemic 2-(3-chlorophenyl)propanoic acid (1.0 eq)
-
(S)-(-)-
-Phenylethylamine (0.6 eq) [Note: Using 0.6 eq maximizes purity by leaving the more soluble isomer fully in solution, a technique known as "The Pope-Peachey Method"] -
Ethanol (95%)
Step-by-Step:
-
Dissolution: Charge the racemic acid (e.g., 100 g) into a reactor. Add Ethanol (500 mL, 5 vol). Heat to 70°C until fully dissolved.
-
Addition: Add (S)-(-)-
-Phenylethylamine (0.6 eq) dropwise over 20 minutes. Maintain temperature at 70°C.-
Observation: The solution may slightly darken; this is normal.
-
-
Seeding (Self-Validating Step): Cool the solution to 60°C. If the solution is clear, add seed crystals (0.1% w/w) of pure (S)-salt if available. If not, scratch the vessel wall to induce nucleation.
-
Why? Uncontrolled nucleation at lower temps often traps the wrong isomer (inclusion).
-
-
Controlled Cooling: Ramp temperature down to 20°C at a rate of 5°C/hour.
-
Critical: Fast cooling causes "oiling out" or occlusion of the mother liquor.
-
-
Filtration: Filter the white precipitate under vacuum.
-
Wash: Wash the cake with cold (0°C) Ethanol (1 vol).
-
Data Check: Dry a small sample.
Protocol B: Polishing Recrystallization
Objective: Upgrade material from 80% ee to >99% ee.
Step-by-Step:
-
Resuspension: Suspend the wet cake from Protocol A in Ethanol (95%) (approx. 5-7 volumes relative to cake weight).
-
Reflux: Heat to reflux (78-80°C). The salt should fully dissolve.
-
Troubleshooting: If it does not dissolve, add Ethanol in 0.5 vol increments. Do not exceed 10 volumes.
-
-
Slow Crystallization: Turn off active heating and allow the vessel to cool to room temperature undisturbed (approx. 4-6 hours).
-
Final Chill: Once at room temp, move to an ice bath (0-5°C) for 1 hour to maximize yield.
-
Collection: Filter and wash with cold Ethanol.
-
Validation: Analyze by Chiral HPLC. If ee < 99%, repeat Protocol B.
Protocol C: Salt Break (Isolation of Free Acid)
Objective: Remove the resolving agent and obtain the pure active ingredient.
-
Biphasic Mix: Place the purified salt in a separatory funnel. Add Ethyl Acetate (10 vol) and 1M HCl (3 vol, excess).
-
Extraction: Shake vigorously. The amine will form a hydrochloride salt and move to the aqueous layer. The (S)-acid will dissolve in the organic layer.
-
Separation: Drain the aqueous layer.
-
Wash: Wash the organic layer with 1M HCl (1x) and Brine (1x).
-
Drying: Dry organic layer over anhydrous
, filter, and evaporate solvent under reduced pressure. -
Final Product: this compound as a white crystalline solid or viscous oil (depending on residual solvent/polymorph).
Process Visualization
Diagram 1: The Resolution Workflow
This flowchart illustrates the decision logic and mass flow for the resolution process.
Caption: Workflow for the diastereomeric salt resolution of 2-(3-chlorophenyl)propanoic acid.
Diagram 2: Solubility & Metastable Zone
Understanding the "Metastable Zone Width" (MSZW) is critical for preventing "oiling out" (Liquid-Liquid Phase Separation) which ruins purity.
Caption: Crystallization dynamics. Seeding must occur in the Metastable Zone to ensure pure polymorph growth.
Analytical Validation & Troubleshooting
A. Chiral HPLC Method (Recommended)
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention: The (S)-isomer typically elutes second on OD-H columns (verify with standard).
B. Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast or solvent too wet. | Reheat to dissolve.[6][7] Add 5% more Ethanol. Cool slower (2°C/hr). |
| Low Yield (<20%) | Too much solvent or temperature not low enough. | Concentrate the mother liquor by 30% and re-cool. |
| Low ee (<60%) | "Crash cooling" trapped the R-isomer. | Perform Protocol B (Recrystallization) with a larger volume of solvent (high dilution improves selectivity). |
| Gel Formation | Supersaturation too high. | Add Ethanol.[8] Apply vigorous stirring to break the gel. |
References
-
Tong, S., et al. (2019).
-(chlorophenyl)propanoic acid by countercurrent chromatography." Journal of Chromatography A. - Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for resolution agent selection).
-
McCullagh, J. V. (2008).[8] "Enantiomeric Separation/Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen." Journal of Chemical Education.
- Saigo, K., et al. (1986). "Optical Resolution of 2-Arylpropionic Acids." Bulletin of the Chemical Society of Japan. (Foundational work on PEA resolution of profens).
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. stereoelectronics.org [stereoelectronics.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. chemconnections.org [chemconnections.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantiomeric Excess in (2S)-2-(3-chlorophenyl)propanoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of (2S)-2-(3-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for maximizing enantiomeric excess (ee) in this critical synthesis. As a key chiral building block, achieving high optical purity is paramount. This resource offers a structured approach to identifying and resolving common issues encountered during synthesis, grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Enantiocontrol
This section addresses fundamental questions that form the basis of achieving high enantioselectivity.
Q1: My asymmetric synthesis of this compound is resulting in a low enantiomeric excess. Where should I begin my investigation?
A1: A low or inconsistent enantiomeric excess is a common challenge that can often be traced back to a few key areas. Before delving into complex reaction parameter optimization, it is crucial to start with the fundamentals. The first step is to rigorously validate your analytical method, typically Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to ensure the accuracy of your ee determination. Following this, a systematic evaluation of your reagents, catalyst, and reaction conditions is necessary.
Q2: How can I be certain that my Chiral HPLC/GC method is providing an accurate enantiomeric excess value?
A2: Method validation is a critical and often overlooked source of error in determining enantiomeric excess. An unvalidated or poorly optimized chiral separation can lead to co-elution or overlapping peaks, giving a false impression of low optical purity. To ensure the reliability of your analytical method, you must confirm that the resolution (Rs) between the two enantiomer peaks is greater than 1.5. This ensures baseline separation and accurate integration of the peak areas.
Q3: I've confirmed my analytical method is sound, but my ee is still low and varies between runs. What's the next step?
A3: Inconsistent enantioselectivity often points towards issues with the purity of your starting materials or the integrity of your reaction setup. Trace impurities in your substrate, reagents, or even the solvent can have a significant negative impact on the performance of a chiral catalyst. These impurities can act as catalyst poisons or inhibitors, or they may be competing substrates that lead to the formation of undesired stereoisomers. It is also critical to ensure that your reaction is conducted under a strictly inert atmosphere, as oxygen and moisture can deactivate many sensitive chiral catalysts.
Q4: Can the choice of solvent dramatically impact the enantiomeric excess?
A4: Absolutely. The solvent is not merely a medium for the reaction but can play a crucial role in the stereochemical outcome. Solvent molecules can interact with the catalyst, the substrate, and the transition state, thereby influencing the energy difference between the diastereomeric transition states that lead to the (S) and (R) enantiomers. A change in solvent polarity or coordinating ability can alter the conformation of the catalyst-substrate complex, leading to a significant change in enantioselectivity. In some cases, a change in solvent can even lead to a reversal of the favored enantiomer.
Section 2: Troubleshooting Guides - A Systematic Approach to Improving ee%
This section provides detailed troubleshooting workflows to systematically diagnose and resolve issues leading to low enantiomeric excess.
Guide 1: Systematic Troubleshooting of Low Enantiomeric Excess (ee)
A low or inconsistent enantiomeric excess is a frequent hurdle in asymmetric synthesis. This guide provides a logical workflow to pinpoint the root cause of the problem.
Caption: Troubleshooting workflow for low enantiomeric excess.
Guide 2: Addressing Specific Synthesis Challenges
| Issue | Potential Cause | Recommended Action | Scientific Rationale |
| Low ee% in Asymmetric Hydrogenation | Sub-optimal hydrogen pressure. | Screen a range of hydrogen pressures. | The concentration of hydrogen in the reaction mixture can influence the rate of the catalytic cycle and the stability of key intermediates, thereby affecting enantioselectivity. |
| Inappropriate solvent. | Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, methanol). | Solvent can coordinate to the metal center of the catalyst, altering its steric and electronic properties and influencing the chiral induction. | |
| Non-optimal temperature. | Perform the reaction at a range of temperatures (e.g., -20 °C to 50 °C). | Lower temperatures often favor the more ordered transition state, leading to higher enantioselectivity, although at the cost of a slower reaction rate. | |
| Low ee% in Chiral Resolution via Diastereomeric Salt Formation | Incorrect choice of resolving agent. | Screen a panel of chiral resolving agents with different structural features. | The efficiency of diastereomeric salt resolution depends on the differential solubility of the resulting diastereomeric salts, which is highly dependent on the specific pairing of the acid and the resolving agent. |
| Sub-optimal crystallization solvent. | Screen a variety of crystallization solvents and solvent mixtures. | The solubility of the diastereomeric salts is highly dependent on the solvent system, and finding the optimal solvent is key to achieving efficient separation. | |
| Insufficient number of recrystallizations. | Perform multiple recrystallizations, monitoring the ee% of the crystalline material at each step. | Each recrystallization step can further enrich the desired enantiomer, leading to a higher final ee%. | |
| Low ee% in Enzymatic Resolution | Sub-optimal enzyme choice. | Screen a variety of lipases or other relevant hydrolases. | Different enzymes exhibit varying degrees of enantioselectivity towards a given substrate. |
| Incorrect pH of the reaction medium. | Optimize the pH of the buffer system. | Enzyme activity and enantioselectivity are highly pH-dependent, as the ionization state of amino acid residues in the active site plays a crucial role in catalysis. | |
| Presence of organic co-solvents that denature the enzyme. | Screen different biocompatible co-solvents or consider a solvent-free system. | Organic solvents can disrupt the tertiary structure of the enzyme, leading to a loss of activity and selectivity. |
Section 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments and workflows discussed in this guide.
Protocol 1: Validation of Chiral HPLC/GC Method
This protocol outlines the key steps to validate your analytical method for determining enantiomeric excess.
-
System Suitability: Before any analysis, inject a standard solution containing a racemic mixture of 2-(3-chlorophenyl)propanoic acid.
-
Resolution (Rs): Ensure the resolution between the two enantiomer peaks is greater than 1.5. This confirms that the peaks are baseline separated, allowing for accurate integration.
-
Linearity: Prepare a series of standards with known enantiomeric ratios and inject them to establish a linear relationship between the peak area ratio and the enantiomeric ratio.
-
Accuracy and Precision: Analyze a standard with a known ee% multiple times to determine the accuracy and precision of your method.
Protocol 2: Substrate and Reagent Purification
Ensuring the purity of your starting materials is critical for achieving high enantioselectivity.
-
Substrate Purification:
-
Recrystallization: For solid substrates, recrystallization from an appropriate solvent system is an effective method to remove impurities.
-
Distillation: For liquid substrates, distillation (under reduced pressure for high-boiling point compounds) can be used for purification.
-
Column Chromatography: This technique can be used to separate the desired
-
Troubleshooting low yields in the hydrolysis of (2S)-2-(3-chlorophenyl)propanoate esters
Technical Support Center: Hydrolysis of (2S)-2-(3-chlorophenyl)propanoate Esters
Welcome to the technical support center for the hydrolysis of (2S)-2-(3-chlorophenyl)propanoate esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during this critical synthetic step. Here, we move beyond simple protocols to explore the underlying principles and provide robust, field-tested solutions to common problems.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in ester hydrolysis are rarely due to a single cause. They are often the result of suboptimal conditions, incomplete reactions, or product loss during workup. This section is structured to help you diagnose the issue based on your observations and implement effective solutions.
Q1: My hydrolysis reaction has stalled or is incomplete. How do I identify the cause and improve conversion?
Incomplete conversion is the most frequent cause of low yields. The first step is to determine if the reaction has stopped prematurely or is simply proceeding too slowly. Analysis of a reaction aliquot by HPLC, TLC, or NMR is essential to quantify the ratio of starting material to product.[1][2]
DOT Script for Decision Tree
Caption: Troubleshooting decision tree for diagnosing causes of low hydrolysis yield.
Detailed Explanations:
-
For Acid-Catalyzed Hydrolysis: This reaction is an equilibrium process, the reverse of Fischer esterification.[3][4] If significant starting material remains, it's likely the reaction has reached equilibrium. To drive it towards the products, you must use a large excess of water, which is typically supplied by using a dilute aqueous acid.[5][6] However, for complete conversion, an irreversible method is superior.
-
For Base-Catalyzed Hydrolysis (Saponification): This method is effectively irreversible because the carboxylic acid product is deprotonated to a carboxylate salt, which is unreactive towards the alcohol byproduct.[3][5] If this reaction is incomplete, consider the following:
-
Stoichiometry: Ensure at least one, and preferably 1.5-3, equivalent of base is used.
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hydrolyzing sterically hindered esters or for substrates with poor water solubility, often used in a THF/water solvent system.[7]
-
Solubility: (2S)-2-(3-chlorophenyl)propanoate esters can be poorly soluble in purely aqueous systems. The use of a co-solvent like tetrahydrofuran (THF), dioxane, or methanol is crucial to create a homogeneous reaction mixture.[7][8]
-
-
For Enzymatic (Lipase-Catalyzed) Hydrolysis: Lipases are highly effective for enantioselective hydrolysis, but their activity is sensitive to the reaction environment.
-
Substrate Solubility: This is a primary limiting factor. Lipase activity occurs at the lipid-water interface. If the ester is insoluble, the reaction rate will be negligible.[9] Adding a surfactant like Tween 80 or using a bicontinuous microemulsion system can dramatically increase the interfacial area and, consequently, the reaction rate.[9][10]
-
Enzyme Health: Each lipase has an optimal pH and temperature range.[11][12] For example, Candida rugosa lipase often performs well around pH 7 and 40-45°C.[9][13] Deviations can lead to denaturation and loss of activity. Similarly, some organic co-solvents can denature the enzyme.[12]
-
Q2: My product is impure, and I suspect side reactions or racemization. What are the likely causes and how can I prevent them?
Purity is as important as yield. The key concerns for this specific molecule are racemization and byproducts from competing reactions.
A. Preventing Racemization The stereocenter at the C2 position is susceptible to epimerization (racemization) under harsh conditions, especially strong base and high temperatures.
-
Mechanism: The proton on the chiral carbon is acidic and can be abstracted by a strong base to form a planar enolate intermediate. Reprotonation can occur from either face, leading to a mixture of (S) and (R) enantiomers.
-
Solutions:
-
Use Milder Conditions: If racemization is detected (via chiral HPLC), switch to milder conditions. This is the primary advantage of enzymatic hydrolysis, which operates at neutral pH and moderate temperatures, preserving the stereochemistry.[10][14]
-
Lower the Temperature: For chemical hydrolysis, running the reaction at a lower temperature for a longer time can minimize epimerization.
-
Choice of Base: Some chemists report less epimerization with LiOH compared to NaOH, though this is system-dependent.[7]
-
B. Common Side Reactions While ester hydrolysis is generally a clean reaction, side reactions can occur, particularly with the chloro-substituted aromatic ring under harsh conditions. However, the most common "impurity" is simply unreacted starting material. A well-optimized reaction should minimize other byproducts. If unexpected impurities are observed, consider characterization by LC-MS to identify their mass.[15]
Q3: I have good conversion, but I'm losing product during the workup and purification. What are the best practices for isolation?
Product loss during workup is a common and frustrating problem. The goal is to separate your water-soluble carboxylate salt (or carboxylic acid) from the organic-soluble unreacted ester and alcohol byproduct.
Standard Saponification Workup Protocol:
-
Solvent Removal: If a volatile organic co-solvent (like THF) was used, remove it under reduced pressure.
-
Initial Extraction (Base Wash): Dilute the remaining aqueous mixture with water and perform an extraction with an organic solvent (e.g., ethyl acetate, ether). The unreacted, neutral ester will move to the organic layer, while your desired product remains in the aqueous layer as the carboxylate salt. This is a key purification step.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add a strong acid (e.g., 1-2M HCl) with stirring until the pH is ~2.[6] This protonates the carboxylate salt, converting it to the neutral carboxylic acid, which will often precipitate or become extractable.
-
Product Extraction: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). The neutral carboxylic acid product will now move into the organic layer.
-
Washing and Drying: Combine the organic extracts. Wash with cold water and then with brine (saturated aqueous NaCl) to remove bulk water.[1] Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield your crude product, which can then be further purified if necessary (e.g., by recrystallization or chromatography).
Key Workup Troubleshooting Tips:
-
Emulsions: If emulsions form during extraction, adding brine can help break them.
-
Temperature Control: Perform all aqueous washes, especially the base wash during workup of an esterification reaction, with cold solutions to minimize any unintended hydrolysis.[1] For a hydrolysis reaction, this is less critical until the acidification step, where keeping the solution cold can improve precipitation and stability.
-
Incomplete Acidification: If the product fails to extract into the organic layer in step 4, check the pH of the aqueous layer. It must be sufficiently acidic to fully protonate the carboxylate.
Frequently Asked Questions (FAQs)
FAQ 1: Which hydrolysis method is best: acid, base, or enzymatic?
The best method depends on your specific goals for scale, purity, and stereochemical integrity.
| Feature | Acid-Catalyzed | Base-Catalyzed (Saponification) | Enzymatic (Lipase) |
| Reversibility | Reversible[4] | Irreversible [5] | Irreversible (in aqueous buffer) |
| Completion | Often incomplete | Drives to completion | Can achieve high conversion |
| Stereochemistry | High risk of racemization | Moderate risk of racemization | Excellent preservation [14] |
| Conditions | Harsh (Heat, strong acid) | Harsh (Heat, strong base) | Mild (Neutral pH, moderate temp)[11] |
| Substrate Scope | Broad | Broad (can be slow for hindered esters) | Specific (highly selective)[11] |
| Workup | Simple extraction | Multi-step (extract, acidify, extract)[6] | Often requires separating enzyme |
| Best For... | Simple, achiral esters | High-yield, scalable synthesis | High enantiopurity, sensitive substrates |
FAQ 2: How can I effectively monitor the reaction progress?
Regularly monitoring the reaction is crucial to avoid over-running (which can increase side reactions) or under-running (incomplete conversion).
-
High-Performance Liquid Chromatography (HPLC): The gold standard for this chemistry. A reverse-phase C18 column can easily separate the relatively nonpolar ester starting material from the more polar carboxylic acid product.[2][16] This method allows for precise quantification of conversion and detection of impurities. Chiral HPLC is necessary to determine the enantiomeric excess (ee) of the product.[9]
-
Thin-Layer Chromatography (TLC): A quick and easy method. The carboxylic acid product is more polar and will have a lower Rf value than the ester starting material. Co-spotting with the starting material is essential for accurate identification.[1]
-
Nuclear Magnetic Resonance (¹H NMR): Can be used to determine the ratio of product to starting material in a crude sample by integrating characteristic peaks (e.g., the α-proton quartet next to the chiral center).
FAQ 3: My ester is very insoluble. What are the best strategies to overcome this?
Poor solubility is a common hurdle for both chemical and enzymatic hydrolysis of profen esters.
-
For Chemical Hydrolysis: The primary strategy is the use of a water-miscible organic co-solvent. A 1:1 or 2:1 mixture of THF:water or Dioxane:water is a common starting point.[7] Gentle heating can also improve solubility, but must be balanced against the risk of side reactions.
-
For Enzymatic Hydrolysis: This requires more specialized techniques as many organic solvents can denature the enzyme.[12]
-
Surfactants: Non-ionic surfactants like Tween 80 can be added (e.g., 5-10% v/v) to the aqueous buffer to emulsify the ester substrate, making it accessible to the lipase.[9]
-
Co-solvents: A small amount of a water-miscible, enzyme-compatible solvent like DMSO or t-butanol can improve substrate solubility. DMSO has been shown to enhance enantioselectivity for some lipases.[13]
-
Phase-Transfer Catalysis: Using a biphasic system with a phase-transfer catalyst can shuttle the reactants between the organic and aqueous phases.
-
DOT Script for Enzymatic Hydrolysis Workflow
Caption: General workflow for lipase-catalyzed hydrolysis of a poorly soluble ester.
References
- Sathishkumar, R., et al. (2012). Effect of enzyme concentration on the percentage of de-esterification of (R,S)-ketoprofen ethyl ester in a bicontinuous microemulsion.
- Forgiarini, A., et al. (2006). LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. Journal of the Serbian Chemical Society.
-
Kim, S. H., et al. (2004). Enantioselective hydrolysis of insoluble (R,S)-ketoprofen ethyl ester in dispersed aqueous reaction system induced by chiral cyclodextrin. Biotechnology Letters, 26(12), 965-9. [Link]
-
Castillo, E., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Molecules, 26(19), 5937. [Link]
-
Romano, D., et al. (2019). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. Catalysts, 9(3), 249. [Link]
-
Salvi, A., et al. (1996). A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. Journal of Pharmaceutical and Biomedical Analysis, 15(2), 149-55. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ibuprofen Esters. BenchChem.
-
Save My Exams. (2024). Hydrolysis of Esters. Save My Exams. [Link]
- Kim, M. G., & Kim, H. S. (2004). Production of Optically Active Ketoprofen by Direct Enzymatic Esterification. Journal of Microbiology and Biotechnology, 14(5), 1043-1046.
- Gancet, C., et al. (2000). Effect of co-solvent addition on the reaction kinetics of the lipase-catalyzed resolution of ibuprofen ester. Biochemical Engineering Journal, 6(2), 143-148.
-
LibreTexts Chemistry. (2023). The Hydrolysis of Esters. [Link]
-
Ferreira-Patroni, M., et al. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Foods, 13(5), 738. [Link]
-
Dongala, T., et al. (2010). Investigation Into the Formation of Ibuprofen Methyl Ester in Aqueous Methanol Solutions of Different pH. American Pharmaceutical Review. [Link]
- Al-janabi, A. A. H. (2012). Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. Baghdad Science Journal, 9(4), 721-728.
-
LibreTexts Chemistry. (2022). Hydrolysis of Esters. [Link]
-
Le, T. N., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Molecules, 29(7), 1530. [Link]
- ResearchGate. (n.d.). Lipase-catalysed enantioselective hydrolysis of racemic ibuprofen esters.
- Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 52(4), 323-328.
-
KPU Pressbooks. (n.d.). Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II. [Link]
- de Miranda, A. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 27(23), 8566.
- Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros.
- BenchChem. (n.d.). Synthesis routes of 3-(2-Chlorophenyl)propionic acid. BenchChem.
- Kim, S. H., et al. (2004). Enantioselective hydrolysis of insoluble (R, S)-ketoprofen ethyl ester in dispersed aqueous reaction system induced by chiral cyclodextrin. Biotechnology Letters, 26(12), 965-969.
- Witte, M. D., et al. (2011). Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions. Organic & Biomolecular Chemistry, 9(18), 6393-6400.
- Google Patents. (1993).
-
Organic Syntheses. (n.d.). (S)-2-chloroalkanoic acids of high enantiomeric purity from (s). Organic Syntheses Procedure. [Link]
-
Hu, Y., et al. (2022). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Angewandte Chemie International Edition, 61(1), e202111832. [Link]
-
LibreTexts Chemistry. (2015). The Hydrolysis of Esters. [Link]
- MedchemExpress. (n.d.). (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride.
- Zhang, Y., et al. (2021). Selective Amide Hydrolysis near Physiological pH by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society, 143(31), 12029–12034.
-
Hu, Y., et al. (2020). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society, 142(10), 4569–4574. [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Organic Syntheses Procedure. [Link]
-
Aronoff, M. R., et al. (2017). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 3(1), 56–66. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Production of optically active ketoprofen by direct enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester | MDPI [mdpi.com]
Technical Support Center: Optical Purity Optimization for (2S)-2-(3-chlorophenyl)propanoic Acid
Status: Operational Ticket ID: OPT-PUR-3CL-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in isolating high-purity (2S)-2-(3-chlorophenyl)propanoic acid . This compound belongs to the 2-arylpropionic acid class (profens), where the (S)-enantiomer typically carries the desired biological activity (COX inhibition) or serves as a critical chiral intermediate for liquid crystal synthesis.
Achieving >98% enantiomeric excess (ee) with this specific 3-chloro isomer presents unique challenges due to the meta-substitution affecting crystal packing and enzyme active site recognition. This guide synthesizes industrial best practices into actionable troubleshooting modules.
Module 1: Enzymatic Kinetic Resolution (Biocatalysis)
User Query: "My lipase reaction stalls at 40% conversion, and the ee is stuck at 85%. How do I push this to >99% ee?"
The Mechanism
Kinetic resolution relies on the enzyme (lipase) reacting faster with one enantiomer than the other.[1] For 2-(3-chlorophenyl)propanoic acid esters, Lipase PS (Pseudomonas cepacia) has shown superior enantioselectivity compared to the more common Candida antarctica lipase B (CAL-B) for this specific substrate [1].
Troubleshooting Protocol
Step 1: Switch to Hydrolysis Mode If you are attempting esterification in organic solvent, switch to hydrolysis of the ethyl or methyl ester. The water environment often stabilizes Lipase PS for this specific substrate.
Step 2: Optimize the Cosolvent System Pure aqueous buffer often leads to substrate aggregation (low solubility of the lipophilic chloro-ester).
-
Recommendation: Use PEG 400 (30% w/w) as a cosolvent.[2]
-
Why? PEG 400 increases the solubility of the ester without denaturing the lipase, significantly enhancing conversion rates [1].
Step 3: Temperature & pH Control
-
Temperature: Set to 70°C . While high for some enzymes, Lipase PS is thermostable, and the higher temperature improves the solubility of the 3-chloro derivative.
-
pH: Maintain pH 6.5 . Use an autotitrator to neutralize the acid produced; accumulation of product acid drops the pH and deactivates the enzyme.
Workflow Visualization
Caption: Kinetic resolution workflow using Lipase PS. The (S)-enantiomer is hydrolyzed to the acid, while the (R)-enantiomer remains an ester, allowing easy separation.
Module 2: Classical Resolution (Crystallization)
User Query: "I cannot afford enzymes for kilogram-scale batches. Which amine resolving agent works best for the 3-chloro isomer?"
The Strategy
The position of the chlorine atom (meta) interferes with the packing of standard salts used for unsubstituted ibuprofen. You must use a resolving agent that creates a significant solubility difference between the diastereomeric salts.
Recommended System
-
Resolving Agent: (S)-(-)-1-Phenylethylamine (PEA) .
-
Solvent: 2-Propanol (Isopropanol) .
-
Molar Ratio: 0.8 to 1.0 equivalents of amine per equivalent of racemic acid [2].
Step-by-Step Protocol
-
Dissolution: Dissolve 100g of racemic 2-(3-chlorophenyl)propanoic acid in 2-propanol (approx. 500 mL) at 60°C.
-
Addition: Slowly add 0.8 equivalents of (S)-(-)-PEA.
-
Nucleation: Allow the solution to cool slowly to room temperature over 4-6 hours.
-
Critical: Rapid cooling traps the unwanted diastereomer.
-
-
Filtration: Collect the precipitate. This is typically the (S)-Acid • (S)-Amine salt (less soluble).
-
Liberation: Suspend the salt in dilute HCl and extract with ethyl acetate to recover the free (S)-acid.
Data: Solvent Efficiency Table
| Solvent System | Yield of Salt (%) | Optical Purity (% ee) | Notes |
| 2-Propanol | 42% | 94% | Recommended balance of yield/purity. |
| Ethanol | 55% | 78% | Too soluble; co-crystallization occurs. |
| Acetone | 30% | 96% | High purity but poor yield. |
| Water/Methanol | N/A | <10% | Oils out; difficult to crystallize. |
Module 3: Racemization (Recycling)
User Query: "I have accumulated 50kg of the unwanted (R)-isomer. How do I recycle it?"
The Chemistry
The alpha-proton in 2-arylpropionic acids is acidic (
Recycling Protocol
-
Esterification: If you have the (R)-acid, convert it to the methyl or ethyl ester first (esters racemize faster than free acids carboxylate anions repel base attack).
-
Base Treatment: Dissolve the (R)-ester in toluene or methanol.
-
Catalyst: Add Sodium Methoxide (NaOMe) (0.1 - 0.5 equivalents).
-
Reflux: Heat to reflux for 4-8 hours.
-
Verification: Check optical rotation. It should approach
. -
Re-entry: Feed this "new" racemate back into Module 1 or 2.
Caption: Base-catalyzed racemization mechanism via the enolate intermediate.
Module 4: Analytical Troubleshooting (HPLC)
User Query: "My HPLC peaks are tailing, and I can't calculate the ee accurately."
Root Cause Analysis
Carboxylic acids interact strongly with the silica matrix of chiral columns, causing peak tailing. If you are analyzing the free acid, you must suppress ionization.
Optimized HPLC Method
-
Column: Chiralcel OD-H or Chiralcel AD-H (Amylose/Cellulose derivatives) [4].
-
Mobile Phase: Hexane : Isopropanol (98:2 to 90:10).
-
Additive (Critical): Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase.
-
Effect: The TFA protonates the carboxylic acid, preventing interaction with silanol groups and sharpening the peak.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (Chlorobenzene chromophore).[3]
Troubleshooting Checklist:
References
-
Enzymatic Hydrolysis Optimization: Source: Industrial & Engineering Chemistry Research (2018).[2] "Enzymatic Enantioselective Hydrolysis of 2-(3-Chlorophenyl) Propionic Acid Ester Enhanced by PEG: Experiment and Optimization." Key Finding: Lipase PS with PEG 400 yields >99% ee.[2] [2]
-
Classical Resolution Agents: Source: Google Patents / JPS6013736A. "Optical resolution of (+-)-2-chloropropionic acid." (Applied to aryl-analogs). Key Finding: Use of (S)-1-phenylethylamine or 1-(1-naphthyl)ethylamine in 2-propanol.
-
Racemization Mechanisms: Source: Patent US7754883B2. "Method of racemization of the R(−) isomer...". Key Finding: Base-catalyzed racemization of esters in organic solvents.
-
Chiral HPLC Methods: Source: Phenomenex / NIH (2018-2020). "An overview of chiral separations of pharmaceutically active substances by HPLC." Key Finding: Polysaccharide-based columns (Chiralcel/Chiralpak) with acidic modifiers are standard for profens.
Sources
Validation & Comparative
A Guide to the Structural Elucidation of (2S)-2-(3-chlorophenyl)propanoic Acid via 1H and 13C NMR Spectroscopy
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2S)-2-(3-chlorophenyl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against structural analogs, grounding the interpretation in fundamental principles of stereochemistry and substituent effects. The methodologies presented are designed to serve as a robust framework for the structural verification of similarly complex small molecules.
Introduction
This compound is a chiral carboxylic acid featuring a stereocenter at the C2 position and a chlorine-substituted aromatic ring. Such molecules are common building blocks in medicinal chemistry and materials science. Unambiguous confirmation of its constitution, and particularly the substitution pattern of the aromatic ring, is critical for its application. NMR spectroscopy stands as the preeminent technique for this purpose, providing detailed information about the chemical environment of each proton and carbon atom. This guide will dissect the expected ¹H and ¹³C NMR spectra, compare them with related compounds to highlight key structural influences, and provide a validated protocol for data acquisition.
Part 1: Predicted NMR Spectral Analysis of this compound
To fully interpret the NMR spectra, it is essential to first visualize the molecule and identify its unique proton and carbon environments.
Caption: Structure of this compound with Atom Numbering.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the carboxylic acid, methine (Hα), methyl (Hβ), and the four aromatic protons.
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | > 11.0 | Broad Singlet | - | 1H |
| H2' | ~7.45 | Singlet (or narrow triplet) | J ≈ 1-2 Hz | 1H |
| H6' | ~7.35 | Doublet of Doublets | J ≈ 7.8, 1.5 Hz | 1H |
| H4', H5' | ~7.30 | Multiplet | - | 2H |
| Hα (C2-H) | ~3.80 | Quartet | J ≈ 7.2 Hz | 1H |
| Hβ (C3-H₃) | ~1.55 | Doublet | J ≈ 7.2 Hz | 3H |
Interpretation of ¹H NMR Signals:
-
-COOH (~11-12 ppm): The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent. In many cases, this signal can be confirmed by adding a drop of D₂O to the NMR tube, which causes the proton to exchange with deuterium, leading to the disappearance of the signal from the spectrum.[1]
-
Aromatic Protons (7.30-7.45 ppm): The aromatic region is complex due to the meta-substitution pattern. The chlorine atom is an electron-withdrawing group, which generally deshields the aromatic protons relative to benzene (δ 7.36 ppm).[2][3]
-
H2' : This proton is ortho to the propanoic acid group and meta to the chlorine. It is expected to be the most downfield of the aromatic signals, appearing as a singlet or a narrow triplet due to small couplings to H4' and H6'.
-
H6' : This proton is ortho to the propanoic acid group and ortho to the chlorine. It will be split by H5' (ortho coupling, ~7-8 Hz) and H2' (meta coupling, ~1-2 Hz), likely resulting in a doublet of doublets.
-
H4', H5' : These protons are meta and para to the propanoic acid group, respectively. Their signals are often close together and may overlap, forming a complex multiplet.
-
-
Methine Proton (Hα, ~3.80 ppm): This proton is at the chiral center (C2), adjacent to both the deshielding phenyl ring and the carboxylic acid group. According to the n+1 rule, its signal is split into a quartet by the three equivalent protons of the adjacent methyl group (n=3, 3+1=4).[4][5]
-
Methyl Protons (Hβ, ~1.55 ppm): These three protons are equivalent. Their signal is split into a doublet by the single methine proton (n=1, 1+1=2).[4][5]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine unique carbon atoms in the molecule.
| Assigned Carbon | Predicted δ (ppm) |
| C1 (-COOH) | ~178-180 |
| C1' (ipso-C) | ~142-144 |
| C3' (ipso-C) | ~134-136 |
| C5' | ~130-131 |
| C6' | ~128-129 |
| C2' | ~127-128 |
| C4' | ~126-127 |
| C2 (Cα) | ~45-47 |
| C3 (Cβ) | ~18-20 |
Interpretation of ¹³C NMR Signals:
-
Carbonyl Carbon (C1, ~178-180 ppm): The carboxylic acid carbon is the most downfield signal due to being double-bonded to one oxygen and single-bonded to another.[6]
-
Aromatic Carbons (126-144 ppm): The chemical shifts are influenced by the substituents.[7]
-
C1' and C3' : These are the "ipso" carbons, directly attached to the propanoic acid group and the chlorine atom, respectively. Their signals are often broader and have lower intensity. The C3' carbon, bonded to the electronegative chlorine, will be significantly downfield.
-
C2', C4', C5', C6' : The remaining four aromatic carbons appear in the expected aromatic region. Their precise assignment would typically require advanced 2D NMR experiments like HSQC and HMBC. The electron-withdrawing nature of the substituents generally deshields these carbons compared to benzene (δ 128.5 ppm).
-
-
Methine Carbon (Cα, ~45-47 ppm): This aliphatic carbon is shifted downfield due to its proximity to the aromatic ring and the carboxylic acid group.
-
Methyl Carbon (Cβ, ~18-20 ppm): This signal appears in the typical upfield region for aliphatic methyl carbons.[8]
Part 2: Comparative Spectral Analysis
The interpretation of the NMR spectrum is strengthened by comparing it with structurally similar molecules. This allows for the direct observation of substituent and stereochemical effects.
| Compound | Aromatic δ (ppm) | Cα-H δ (ppm) | Cβ-H₃ δ (ppm) | Key Observations |
| This compound (Predicted) | ~7.30 - 7.45 | ~3.80 (q) | ~1.55 (d) | Complex aromatic pattern due to meta-Cl. |
| (2S)-2-Phenylpropanoic Acid[9][10] | ~7.20 - 7.35 (m) | ~3.70 (q) | ~1.50 (d) | The absence of Cl simplifies the aromatic region into a multiplet and shifts it slightly upfield. |
| (2S)-2-(2-chlorophenyl)propanoic Acid | ~7.20 - 7.50 (m) | ~4.20 (q) | ~1.55 (d) | The ortho-Cl causes significant downfield shift of the Cα-H due to steric and electronic effects. The aromatic pattern is also distinct. |
| (2S)-2-(4-chlorophenyl)propanoic Acid[11][12] | ~7.30 (d, 2H), ~7.35 (d, 2H) | ~3.75 (q) | ~1.52 (d) | The para-Cl creates a symmetrical AA'BB' system in the aromatic region, appearing as two distinct doublets. |
| 3-Chlorobenzoic Acid[13][14] | ~7.55 - 8.00 (m) | - | - | The direct attachment of the strongly withdrawing -COOH group to the ring significantly deshields all aromatic protons compared to the target molecule. |
Analysis of Comparative Data:
-
Effect of Chlorine Position: The most dramatic differences are seen in the aromatic region. The para-isomer gives a simple, symmetrical pattern of two doublets. The ortho- and meta-isomers produce more complex multiplets, but their patterns are unique and diagnostic for the substitution pattern. This comparison is a powerful tool for confirming the correct isomer.
-
Effect of the Propanoic Chain: Comparing the target molecule to 3-chlorobenzoic acid reveals the insulating effect of the Cα carbon. The aromatic protons in 3-chlorobenzoic acid are much further downfield because the electron-withdrawing carboxylic acid group is directly conjugated with the ring.
-
Chirality: While standard ¹H NMR does not distinguish between enantiomers, the presence of the chiral center at Cα makes the adjacent aromatic protons (H2' and H6') diastereotopic. In some cases, especially with chiral shift reagents or in a chiral solvent, this can lead to further differentiation in their chemical shifts.[15][16]
Part 3: A Validated Protocol for High-Quality NMR Data Acquisition
Achieving high-quality, interpretable spectra requires meticulous sample preparation and a systematic approach to data acquisition. This protocol outlines a self-validating workflow.
Experimental Workflow
Caption: Standard workflow for NMR spectral analysis.
Step-by-Step Methodology
-
Sample Preparation (Causality: Purity and concentration directly impact spectral quality).
-
Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[17] The higher mass for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[18] CDCl₃ is a common choice for general organic molecules. DMSO-d₆ is preferable if the compound has poor solubility in CDCl₃ or if exchangeable protons (like the -COOH) are of particular interest, as they tend to be sharper in this solvent.
-
Ensure the sample dissolves completely. Gentle vortexing or sonication can be used. A homogenous solution is critical for achieving sharp NMR signals and accurate shimming.[18]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and allows for accurate chemical shift calibration. Alternatively, the residual solvent peak can be used as a secondary reference.[19]
-
-
NMR Tube Loading (Causality: Proper filling ensures the sample is centered in the detection coil).
-
Use a clean, high-quality 5 mm NMR tube to avoid signal distortion or breakage in the spectrometer.[19]
-
Transfer the solution to the NMR tube using a Pasteur pipette, ensuring no solid particles are transferred. Particulate matter will disrupt the magnetic field homogeneity, leading to poor spectral resolution.[17]
-
The optimal sample height should be between 4-5 cm, which corresponds to the length of the instrument's detection coil.[19]
-
-
Data Acquisition (Causality: Instrument parameters determine the resolution and sensitivity of the final spectrum).
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.[19]
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step that narrows the peak widths and improves resolution.
-
Acquire the ¹H spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient for good signal-to-noise.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the lower sensitivity.
-
-
Data Processing (Causality: Mathematical manipulation converts the raw signal into an interpretable spectrum).
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.
-
Phase the spectrum to ensure all peaks are positive and have a pure absorption lineshape.
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons in each environment.
-
Conclusion
The structural elucidation of this compound is straightforwardly achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predicted spectra show distinct, interpretable signals for the aliphatic chain and the aromatic ring. The chemical shifts and coupling patterns, particularly in the aromatic region, are highly sensitive to the meta-position of the chlorine substituent. By employing a comparative analysis with its structural isomers and related compounds, one can build a high degree of confidence in the assignment and confirm the precise molecular structure. Following the detailed experimental protocol ensures the acquisition of high-fidelity data, forming a robust and self-validating system for the characterization of novel chemical entities.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Minnesota Twin Cities, College of Science and Engineering. (n.d.). NMR Sample Preparation.
- Alemán, E. A., et al. (n.d.). Substituent Interactions in Aromatic Rings: Student Exercises Using FT-NMR and Electronic Structure Calculations. InTech.
- ChemicalBook. (n.d.). 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum.
- PubChem. (n.d.). 3-Chlorobenzoic Acid. National Center for Biotechnology Information.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- NMR-Bio. (2025, May 23). NMR sample preparation guidelines.
- University of Leicester. (2011, February 16). NMR Sample Preparation Guidelines.
- Grokipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
- PubChem. (n.d.). 2-Phenylpropionic acid, (+)-. National Center for Biotechnology Information.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
- University of Calgary, Department of Chemistry. (n.d.). Ch 13 - Aromatic H.
- Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
- Global Substance Registration System (GSRS). (n.d.). 2-(4-CHLOROPHENYL)PROPANOIC ACID, (2S)-.
- PubChem. (n.d.). 2-Phenylpropionic acid. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 2-(2-Chlorophenyl)propanoic acid.
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.
- Reddit. (2020, April 16). 1H NMR spectrum : r/chemhelp.
- PubChem. (n.d.). (2S)-2-(4-chlorophenyl)propanoic acid. National Center for Biotechnology Information.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid.
Sources
- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 2-Phenylpropionic acid, (+)- | C9H10O2 | CID 2724622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. (2S)-2-(4-chlorophenyl)propanoic acid | C9H9ClO2 | CID 7023129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Chlorobenzoic acid(535-80-8) 1H NMR [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. organomation.com [organomation.com]
- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
IR spectroscopy characteristic peaks for (2S)-2-(3-chlorophenyl)propanoic Acid
The following guide provides an in-depth technical analysis of the IR spectroscopy characteristics for (2S)-2-(3-chlorophenyl)propanoic acid . It is designed for researchers and analytical scientists requiring rigorous identification protocols and comparative data against structural isomers.
Executive Summary & Compound Profile
This compound is a chiral carboxylic acid derivative, frequently utilized as a key intermediate in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and agrochemicals.[1][2] Its structural integrity relies on the specific meta-chlorine substitution on the phenyl ring and the (S)-configuration at the propanoic acid alpha-carbon.
This guide evaluates the infrared (IR) spectral performance of this compound, specifically focusing on its diagnostic peaks to distinguish it from critical alternatives: its regioisomers (2-chloro, 4-chloro) and its racemic counterpart.
Structural Keypoints for IR Analysis
-
Core Moiety : 2-Arylpropionic acid backbone (Profen-like structure).
-
Critical Substituent : Chlorine atom at the meta (3-) position.
-
Chirality : (S)-enantiomer (distinct in solid-state crystalline forms vs. racemate).
Characteristic IR Peaks: The Fingerprint
The IR spectrum of this compound is dominated by the interplay between the carboxylic acid functionality and the meta-substituted aromatic ring. The following data represents the characteristic vibrational modes expected for high-purity samples.
Table 1: Diagnostic IR Bands & Assignments
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| Carboxylic Acid (-COOH) | 2500 – 3300 | Broad, Med | O-H Stretching (H-bonded dimer). Often creates a "V" shape overlapping C-H stretches. |
| 1690 – 1725 | Strong, Sharp | C=O Stretching (Carbonyl). The most intense peak; sensitive to H-bonding status. | |
| 1210 – 1320 | Strong | C-O Stretching . Coupled with O-H in-plane bending. | |
| 900 – 950 | Medium, Broad | O-H Out-of-Plane Bending . Characteristic "dimer bump". | |
| Aromatic Ring (Ar-H) | 3000 – 3100 | Weak | C-H Stretching (sp² hybridized). Distinct from alkyl C-H. |
| 1580 – 1600 | Medium | C=C Ring Stretching .[3] "Breathing" modes of the benzene ring. | |
| 1470 – 1480 | Medium | C=C Ring Stretching . | |
| Meta-Substitution Pattern | 750 – 810 | Strong | C-H Out-of-Plane (OOP) Bending . Critical for identifying 3-position substitution. |
| 680 – 710 | Strong | Ring Deformation . Second diagnostic band for meta-substitution. | |
| Alkyl Chain (Propyl) | 2850 – 2980 | Medium | C-H Stretching (sp³ hybridized). Methyl (-CH₃) and Methine (-CH-). |
| 1375 – 1385 | Medium | CH₃ Bending (Umbrella mode). Specific to the methyl group on the chiral center. | |
| Aryl Chloride (Ar-Cl) | 1050 – 1090 | Weak/Med | C-Cl Stretching . Often obscured by other fingerprint bands; less diagnostic than OOP bends. |
Expert Insight : The most reliable region for confirming the 3-chlorophenyl isomer is the fingerprint region (600–900 cm⁻¹) . The specific combination of bands at ~690 cm⁻¹ and ~780 cm⁻¹ is the "genetic marker" for meta-substitution, distinguishing it from para (single band ~820 cm⁻¹) and ortho (single band ~750 cm⁻¹) isomers.
Comparative Performance: Product vs. Alternatives
In synthesis and quality control, the primary challenge is not just identifying the molecule, but distinguishing it from structurally similar impurities.
Comparison 1: Distinguishing Regioisomers (The "Chlorine Shift")
The position of the chlorine atom significantly alters the crystal packing and the dipole moment vectors, leading to distinct shifts in the Out-of-Plane (OOP) Bending region.
| Feature | (2S)-2-(3-Cl) Product (Meta) | Alternative A: (4-Cl) Isomer (Para) | Alternative B: (2-Cl) Isomer (Ortho) |
| Diagnostic OOP Bands | Two bands : ~690 & ~780 cm⁻¹ | One strong band : ~800–850 cm⁻¹ | One strong band : ~735–770 cm⁻¹ |
| Overtones (1600-2000) | Three weak peaks (Pattern: small-tall-small) | Two weak peaks (Pattern: symmetric) | Irregular pattern |
| Differentiation Reliability | High . The 690/780 doublet is unique. | High . The single 800+ peak is distinct. | Medium . Can overlap with mono-substituted rings. |
Comparison 2: Enantiomer vs. Racemate (Solid State)
IR spectroscopy is achiral in solution but sensitive to crystal packing in the solid state.
-
Solution Phase (CHCl₃/CCl₄) : The (2S) isomer, (2R) isomer, and Racemate produce identical spectra. IR cannot distinguish enantiomers in solution.
-
Solid Phase (KBr/ATR) :
-
Pure (2S)-Enantiomer : Exhibits sharp, well-defined peaks due to uniform crystalline lattice.
-
Racemate ((±)-Mixture) : Often forms a different crystal lattice (racemic compound vs. conglomerate). This typically results in shifts in the C=O stretch (± 5-10 cm⁻¹) and broadening of the fingerprint bands compared to the pure enantiomer.
-
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity comparable to the values above, follow this validated protocol.
Method A: Attenuated Total Reflectance (ATR) – Recommended
-
Suitability : Rapid identification of solid powders; minimal sample prep.
-
Step 1 : Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure background baseline is flat.
-
Step 2 : Place ~5 mg of this compound directly on the crystal.
-
Step 3 : Apply high pressure using the clamp to ensure intimate contact (critical for the 2500–3300 cm⁻¹ OH region).
-
Step 4 : Acquire spectrum (Resolution: 4 cm⁻¹; Scans: 16–32).
-
Correction : Apply "ATR Correction" in software if comparing to transmission library data, as ATR intensities vary with wavelength.
Method B: KBr Pellet – For High-Resolution Fingerprinting
-
Suitability : Resolving complex splitting in the fingerprint region (regioisomer differentiation).
-
Step 1 : Mix 1-2 mg of sample with ~100 mg dry KBr (IR grade).
-
Step 2 : Grind finely in an agate mortar (avoid moisture uptake).
-
Step 3 : Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Step 4 : Acquire transmission spectrum. Note: Ensure no moisture bands (3400 cm⁻¹) interfere with the -COOH OH stretch.
Decision Logic for Identification
The following flowchart illustrates the logical pathway to confirm the identity of this compound using IR data.
Figure 1: Decision tree for the spectroscopic validation of this compound, emphasizing regioisomer discrimination.
References
-
National Institute of Standards and Technology (NIST) . (S)-(-)-2-Chloropropionic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link](Note: Reference for propionic acid backbone baseline data).
-
Doc Brown's Chemistry . Interpretation of the Infrared Spectrum of Propanoic Acid. Retrieved from [Link](Mechanistic reference for carboxylic acid vibrational modes).
-
Chemistry LibreTexts . Infrared Spectra of Common Functional Groups: Aromatic Compounds. Retrieved from [Link](Source for meta/para/ortho substitution patterns).
-
PubChem . 2-(3-Chlorophenyl)propanoic acid Compound Summary. National Library of Medicine. Retrieved from [Link].
Sources
Comparative study of synthetic routes for 3-chlorophenyl vs 4-chlorophenyl propanoic acid
An In-Depth Comparative Guide to the Synthetic Routes for 3-Chlorophenylpropanoic Acid and 4-Chlorophenylpropanoic Acid
Authored by a Senior Application Scientist
Introduction
3-Chlorophenylpropanoic acid and its structural isomer, 4-chlorophenylpropanoic acid, are valuable carboxylic acid derivatives. They serve as crucial building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The position of the chlorine atom on the phenyl ring—meta (3-position) versus para (4-position)—imparts distinct electronic properties to the molecule, which can influence not only its biological activity in a final product but also the efficiency and feasibility of its synthetic pathways. This guide provides a comprehensive comparison of the primary synthetic routes to these two isomers, offering field-proven insights into the causality behind experimental choices and presenting supporting data to aid researchers in selecting the optimal strategy for their specific application.
Core Synthetic Strategies: A Retrosynthetic Overview
From a retrosynthetic perspective, the synthesis of chlorophenylpropanoic acids can be approached through several key bond disconnections. The most common strategies involve either forming the C-C bond between the aromatic ring and the propanoic acid side chain or constructing the propanoic acid moiety from a precursor already attached to the chlorophenyl ring.
Caption: General retrosynthetic approaches for chlorophenylpropanoic acids.
This analysis reveals three primary families of synthetic routes:
-
Side-Chain Construction on an Aromatic Ring: Beginning with a chlorobenzaldehyde or similar precursor, the three-carbon chain is built up, typically via a condensation reaction followed by reduction.
-
Carbon-Carbon Coupling Reactions: A chloro-substituted aryl halide or styrene is coupled with a three-carbon synthon.
-
Chain Elongation (Homologation): A chlorophenylacetic acid is converted to its next higher homologue.
Comparative Analysis of Key Synthetic Routes
We will now delve into the most prevalent and effective methods for synthesizing both 3- and 4-chlorophenylpropanoic acid, comparing their mechanisms, yields, and practical considerations.
Route 1: Heck Reaction followed by Catalytic Hydrogenation
This two-step sequence is one of the most robust and widely employed methods for accessing substituted phenylpropanoic acids. The core of this strategy is the palladium-catalyzed Heck reaction, which couples an aryl halide with an alkene.[3][4][5]
General Workflow:
Caption: Workflow for the Heck reaction and subsequent reduction.
Discussion:
-
For 4-Chlorophenylpropanoic Acid: This route is highly effective. Starting with a 4-halo-chlorobenzene (e.g., 1-bromo-4-chlorobenzene or 1-iodo-4-chlorobenzene), the Heck coupling with sodium acrylate proceeds with excellent regioselectivity to yield 4-chlorocinnamic acid.[6] The subsequent hydrogenation of the double bond is typically quantitative. A reported procedure for a similar system achieved a 98% yield for the hydrogenation of benzyl 4-chloro cinnamate using a 5% Pd/beta zeolite catalyst.[7]
-
For 3-Chlorophenylpropanoic Acid: The synthesis is equally viable starting from a 3-halo-chlorobenzene. The electronic effects of the meta-chloro substituent do not significantly hinder the Heck reaction.
-
Causality & Expertise: The choice of palladium catalyst and ligand is critical. Phosphine ligands like PPh₃ stabilize the active Pd(0) species.[3] The base (e.g., K₂CO₃, Et₃N) is essential to neutralize the hydrohalic acid (HX) generated in the catalytic cycle, regenerating the active catalyst.[3][5] The reaction is often performed in a biphasic system (e.g., toluene/water), which allows for easy separation of the water-soluble acrylate salt and the organic-soluble aryl halide and product, simplifying workup and catalyst recycling.[6]
Route 2: Knoevenagel or Perkin Condensation followed by Reduction
This classical approach involves the condensation of a chlorobenzaldehyde with a compound containing an active methylene group, such as malonic acid (Knoevenagel) or acetic anhydride (Perkin), to form the corresponding chlorocinnamic acid.
General Workflow:
Caption: Workflow for condensation reaction and subsequent reduction.
Discussion:
-
For 4-Chlorophenylpropanoic Acid: 4-Chlorobenzaldehyde is a readily available and inexpensive starting material, making this an economically attractive route.[8]
-
For 3-Chlorophenylpropanoic Acid: A synthesis starting from 2-chlorobenzaldehyde (an isomer of the target's precursor) and Meldrum's acid in the presence of formic acid and triethylamine has been reported to give the final product in 67% yield after hydrolysis and decarboxylation.[9] This demonstrates the viability for chloro-substituted systems.
-
Causality & Expertise: The base catalyst (like piperidine or triethylamine) is crucial for deprotonating the active methylene compound, generating a nucleophilic enolate that attacks the aldehyde carbonyl. The subsequent steps involve dehydration to form the C=C double bond. The choice of the active methylene compound can influence the reaction conditions. Meldrum's acid, for instance, is highly acidic and can often react under milder conditions than malonic acid itself.
Route 3: Direct Hydrocarboxylation of Chlorostyrenes
Modern photocatalytic and transition-metal-catalyzed methods allow for the direct addition of a carboxyl group to an alkene, such as a chlorostyrene, using CO₂ as the C1 source.[10][11]
Discussion:
-
For 3-Chlorophenylpropanoic Acid: A visible-light-driven, photocatalyst-free hydrocarboxylation of 3-chlorostyrene has been reported to give the desired 3-chlorophenylpropanoic acid in good yield with very little dehalogenation (a common side reaction).[10][12] This represents a highly atom-economical route.
-
For 4-Chlorophenylpropanoic Acid: This method is equally applicable to 4-chlorostyrene. The development of rhodium-catalyzed hydrocarboxylation using CO₂ and H₂ as the reductant further enhances the green credentials of this approach, avoiding stoichiometric metallic reductants.[13][14]
-
Causality & Expertise: These reactions proceed via novel mechanisms. In photoredox catalysis, a single-electron transfer to the styrene can generate a radical anion, which then reacts with CO₂.[11] This anti-Markovnikov addition is regioselective for the β-position, directly yielding the desired 3-arylpropanoic acid structure.[10][11] The key challenge, which has been overcome by recent methods, is suppressing the competing and often rapid hydrogenation of the styrene starting material.[14]
Route 4: Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a classic method for converting a carboxylic acid to its next higher homologue, adding a single methylene group.[15][16] This route would begin with the corresponding 3- or 4-chlorophenylacetic acid.
Discussion:
-
Applicability: This method is generally applicable to both isomers, provided the starting chlorophenylacetic acids are available. The reaction preserves the stereochemistry at the α-carbon if one were present.[15]
-
Causality & Expertise: The key transformation is the Wolff rearrangement of an α-diazoketone intermediate to a ketene.[17][18][19] This rearrangement is typically induced thermally, photochemically, or with a silver (Ag₂O) catalyst. The ketene is then trapped by a nucleophile (water, in this case) to form the homologous carboxylic acid.[17]
-
Limitations: The primary drawback of the traditional Arndt-Eistert synthesis is the use of diazomethane, which is both highly toxic and explosive.[15] Safer alternatives, such as using diazo(trimethylsilyl)methane or the Kowalski ester homologation, have been developed but may add cost and complexity.[15]
Quantitative Data Summary and Comparison
| Synthetic Route | Target Isomer | Typical Starting Materials | Key Steps | Reported Yield | Advantages | Disadvantages |
| Heck Reaction + Hydrogenation | 3- and 4- | Chloroaryl Halide, Acrylate | 1. Pd-catalyzed C-C coupling2. C=C reduction | High (e.g., >95% for reduction step[7]) | High yielding, reliable, good functional group tolerance | Requires palladium catalyst, two distinct reaction steps |
| Knoevenagel Condensation + Reduction | 3- and 4- | Chlorobenzaldehyde, Malonic Acid derivative | 1. Base-catalyzed condensation2. Reduction/Decarboxylation | Good (e.g., 67% overall[9]) | Inexpensive starting materials, classical well-understood reaction | Can require harsh conditions, potential for side reactions |
| Direct Hydrocarboxylation | 3- and 4- | Chlorostyrene, CO₂ | One-pot carboxylation | Good (e.g., 78% on gram scale for a similar styrene[10]) | Highly atom-economical, uses CO₂, fewer steps | Requires specialized catalysts (photocatalyst or specific transition metals), may require pressure |
| Arndt-Eistert Homologation | 3- and 4- | Chlorophenylacetic Acid, Diazomethane | 1. Diazoketone formation2. Wolff Rearrangement | 50-80%[18] | Classic, reliable chain extension | Use of hazardous and explosive diazomethane , multi-step to prepare diazoketone |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chlorophenylpropanoic Acid via Heck Reaction and Hydrogenation (Representative)
This protocol is a composite based on typical procedures for Heck reactions with acrylates and subsequent hydrogenations.[6][7]
Step A: Heck Reaction - Synthesis of 4-Chlorocinnamic Acid
-
Apparatus Setup: To a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 1-iodo-4-chlorobenzene (1 equiv.), palladium(II) acetate (0.01 equiv.), and triphenylphosphine (0.02 equiv.) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium acrylate (1.1 equiv.) and potassium carbonate (2.0 equiv.).
-
Reaction: Heat the mixture to 100-120 °C under a nitrogen atmosphere and stir vigorously for 4-6 hours, monitoring by TLC until the aryl halide is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a large volume of water. Acidify with concentrated HCl to a pH of ~2. The 4-chlorocinnamic acid will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity.
Step B: Hydrogenation - Synthesis of 4-Chlorophenylpropanoic Acid
-
Apparatus Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the 4-chlorocinnamic acid (1 equiv.) from Step A in a suitable solvent such as ethyl acetate or glacial acetic acid.[7][20]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol % Pd).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to approximately 50 psi. Shake or stir the mixture at room temperature until hydrogen uptake ceases (typically 2-4 hours).
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-chlorophenylpropanoic acid. The product is often of high purity, but can be recrystallized if necessary.
Protocol 2: Synthesis of 3-Chlorophenylpropanoic Acid via Knoevenagel-type Condensation (Representative)
This protocol is adapted from the reported synthesis of the 2-chloro isomer.[9]
-
Apparatus Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 85% formic acid. Cool the flask in an ice bath to 5 °C.
-
Reagent Addition: Slowly add triethylamine dropwise, ensuring the temperature remains below 10 °C. After the addition is complete, add 3-chlorobenzaldehyde (1 equiv.) and Meldrum's acid (1 equiv.).
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.
-
Workup and Hydrolysis: Cool the reaction to room temperature and pour it into ice water. The intermediate product should precipitate. Add concentrated HCl to the mixture to catalyze the hydrolysis of the Meldrum's acid adduct and promote decarboxylation, yielding 3-chlorocinnamic acid.
-
Reduction: The resulting 3-chlorocinnamic acid can then be reduced to 3-chlorophenylpropanoic acid following the hydrogenation procedure described in Protocol 1, Step B.
Conclusion and Recommendations
For both 3-chlorophenylpropanoic acid and 4-chlorophenylpropanoic acid, multiple viable synthetic routes exist.
-
For reliability and high yield on a laboratory scale , the two-step Heck reaction followed by catalytic hydrogenation is the most recommended approach. It offers excellent control, high purity of intermediates, and is well-documented in the literature.
-
For cost-effectiveness and large-scale production , a Knoevenagel-type condensation starting from the inexpensive chlorobenzaldehydes is a strong contender, despite potentially lower overall yields and more rigorous purification requirements.
-
For researchers focused on green chemistry and atom economy , the emerging methods of direct hydrocarboxylation of chlorostyrenes are highly promising. As these catalytic systems become more accessible and robust, they are likely to become the preferred industrial method.
The choice of synthesis ultimately depends on the specific project requirements, including scale, cost, available starting materials, and the importance of process safety and environmental impact. This guide provides the foundational data and expert rationale to make an informed decision.
References
-
Chinese Chemical Society. (n.d.). Visible-Light-Driven Anti-Markovnikov Hydrocarboxylation of Acrylates and Styrenes with CO2 | CCS Chemistry. Retrieved from [Link]
-
Franssen, M. C. R., et al. (n.d.). Chloroperoxidase-catalyzed halogenation of trans-cinnamic acid and its derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]
-
Seo, H., Liu, A., & Jamison, T. F. (2017). Direct β-Selective Hydrocarboxylation of Styrenes with CO2 Enabled by Continuous Flow Photoredox Catalysis. DSpace@MIT. Retrieved from [Link]
-
Chinese Chemical Society. (2020, September 22). Visible-Light-Driven Anti-Markovnikov Hydrocarboxylation of Acrylates and Styrenes with CO2. Retrieved from [Link]
-
Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]
-
Unknown. (n.d.). Arndt-Eistert Reaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Jagtap, S. V., & Deshpande, R. M. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
NROChemistry. (2025, March 27). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]
-
Nature Communications. (2022, December 15). Catalytic direct hydrocarboxylation of styrenes with CO2 and H2. Retrieved from [Link]
- Google Patents. (1999, November 29). United States Patent.
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1643-28-3,3-(2-CHLOROPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Molecules. (2024, August 20). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Retrieved from [Link]
-
Nature Portfolio. (2022, December 17). Catalytic direct hydrocarboxylation of styrenes with CO2 and H2. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hydrocinnamic acid. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Strecker Synthesis: Definition, Example, and Mechanism. Retrieved from [Link]
-
Unknown. (n.d.). 3,3,3-tris(4-chlorophenyl)propionic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Selected constitutional isomers of molecular formula C3H5FO2 C3H5O2F C3H5ClO2 C3H5O2Cl C3H5BrO2 C3H5O2Br C3H5IO2 C3H5O2I. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-chlorophenyl)propanoic acid. Retrieved from [Link]
-
WIPO Patentscope. (2019, July 26). Preparation method of 4-chlorophenylboronic acid. Retrieved from [Link]
-
Bloom Tech. (2025, January 10). How Is 4'-Chloropropiophenone Synthesized?. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Selected constitutional isomers of molecular formula C3H5FO2, C3H5O2F, C3H5ClO2, C3H5O2Cl & C3H5BrO2 C3H5O2Br C3H5IO2 C3H5O2I, structural isomers geometrical E/Z & R/S optical stereoisomers structural formula skeletal formula of functional group isomers carboxylic acids esters aldehydes ketones diols alcohols positional isomers [docbrown.info]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]
- 9. 3-(2-CHLOROPHENYL)PROPIONIC ACID | 1643-28-3 [chemicalbook.com]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. tus.elsevierpure.com [tus.elsevierpure.com]
- 14. communities.springernature.com [communities.springernature.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 17. Arndt-Eistert Synthesis [organic-chemistry.org]
- 18. Arndt-Eistert Reaction (Chapter 1) - Name Reactions in Organic Synthesis [cambridge.org]
- 19. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 20. Synthesis routes of 3-(2-Chlorophenyl)propionic acid [benchchem.com]
Establishing Rigorous Quality Control Standards for (2S)-2-(3-chlorophenyl)propanoic Acid: A Comparative Guide
In the landscape of pharmaceutical development, the meticulous control of an Active Pharmaceutical Ingredient's (API) quality is the bedrock upon which safety and efficacy are built. This is particularly true for chiral molecules like (2S)-2-(3-chlorophenyl)propanoic acid, a member of the 2-arylpropanoic acid (profen) family of non-steroidal anti-inflammatory drugs (NSAIDs). The stereochemistry of this compound is critical, as pharmacological activity is often predominantly associated with one enantiomer. Therefore, robust analytical methodologies are imperative to ensure the identity, purity, and enantiomeric integrity of this API.
This guide provides a comprehensive framework for establishing quality control standards for this compound. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of analytical techniques, detailed experimental protocols, and the scientific rationale behind their application. Our approach is grounded in the principles of scientific integrity, drawing upon established pharmacopeial standards and regulatory guidelines to create a self-validating system of quality control.
The Criticality of Chirality and Purity in Profens
The therapeutic activity of many profens resides primarily in the (S)-enantiomer. Consequently, the presence of the (R)-enantiomer can be considered an impurity, potentially contributing to off-target effects or a reduced therapeutic index. Furthermore, impurities arising from the synthetic process or degradation can impact the safety and stability of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) for the identification, qualification, and control of impurities in new drug substances[1][2][3][4].
A Multi-faceted Approach to Quality Control
A robust quality control strategy for this compound should encompass a suite of orthogonal analytical techniques to provide a comprehensive assessment of its quality attributes. The following sections detail the recommended methodologies, their comparative advantages, and detailed protocols.
Caption: High-level workflow for the quality control of this compound.
Identification
Confirmation of the chemical identity of the API is the first critical step. A combination of spectroscopic techniques provides unambiguous identification.
| Technique | Principle | Advantages | Disadvantages |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's functional groups, creating a unique "fingerprint." | Fast, non-destructive, and provides structural information. | Not suitable for complex mixtures; interpretation can be complex. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV-Vis light by chromophores in the molecule. | Simple, robust, and useful for quantitative analysis. | Limited structural information; susceptible to interference from impurities with similar chromophores. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei. | Provides the most definitive structural information, including stereochemistry.[5][6] | Lower sensitivity than other techniques; requires more expensive instrumentation. |
Experimental Protocol: Identification by FTIR
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the API with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of a well-characterized standard of this compound. The positions and relative intensities of the absorption bands should be concordant.
Assay and Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The assay determines the content of the API, while the purity assessment quantifies the levels of any detectable impurities. A stability-indicating RP-HPLC method is the gold standard for this purpose. Drawing from the principles outlined in the United States Pharmacopeia (USP) monograph for Ketoprofen and the European Pharmacopoeia (EP) monograph for Ibuprofen, a robust method can be developed.[7][8]
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC with UV Detection | Separates the API from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution, sensitivity, and reproducibility. Can be validated to be stability-indicating. | Requires method development and validation. |
| Titration | A classic chemical method to determine the concentration of an acid by reacting it with a standardized base. | Simple, inexpensive, and provides an absolute measure of the acidic content. | Non-specific; will titrate any acidic impurity. |
Comparative Data: Assay Method Performance
| Parameter | RP-HPLC | Titration |
| Specificity | High | Low |
| Sensitivity | High | Moderate |
| Precision (RSD) | < 1.0% | < 0.5% |
| Impurity Detection | Yes | No |
Experimental Protocol: Assay by RP-HPLC
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 258 nm.
-
Column Temperature: 30 °C.
-
-
Standard Preparation: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the API to be tested at the same concentration as the standard solution.
-
Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Calculation: Calculate the percentage of this compound in the sample by comparing the peak area of the sample to that of the standard.
Caption: General workflow for HPLC analysis.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
The determination of enantiomeric purity is paramount for this compound. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most widely used and effective technique for this purpose. Polysaccharide-based CSPs, such as those in the Chiralpak® and Chiralcel® series, have demonstrated excellent enantioselectivity for profens.[9]
Comparative Analysis of Chiral Stationary Phases
| CSP Type | Chiral Selector | Typical Mobile Phase | Advantages | Considerations |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (e.g., hexane/isopropanol/TFA) | Broad applicability for profens, high efficiency.[9] | Mobile phase composition is critical for resolution. |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (e.g., hexane/isopropanol/TFA) | Complementary selectivity to Chiralpak® AD-H.[9] | May require different mobile phase optimization. |
Note: The "H" series columns utilize smaller 5-micron particles, providing higher efficiency and resolution compared to the standard 10-micron particle columns.[10]
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
-
Chromatographic System:
-
Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 258 nm.
-
Column Temperature: 25 °C.
-
-
System Suitability: Prepare a solution containing a racemic mixture of 2-(3-chlorophenyl)propanoic acid. The resolution between the two enantiomer peaks should be not less than 2.0.
-
Sample Preparation: Prepare a solution of the API to be tested in the mobile phase.
-
Procedure: Inject the sample solution into the chromatograph.
-
Calculation: Calculate the percentage of the (R)-enantiomer impurity by area normalization. The acceptance criterion should be stringent, typically not more than 0.5%.
Organic Impurities
Potential organic impurities can arise from starting materials, by-products of the synthesis, or degradation products. A validated HPLC method, often coupled with mass spectrometry (HPLC-MS), is essential for their identification and quantification.
Potential Process-Related Impurities: Based on a plausible synthetic route starting from 3-chloroacetophenone, potential impurities could include:
-
Unreacted starting materials and intermediates.
-
By-products from side reactions.
-
Isomeric impurities.
Degradation Products: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
The reporting, identification, and qualification of impurities should follow ICH Q3A guidelines.[1][2][3][4]
Residual Solvents
Residual solvents are organic volatile chemicals used or produced during the synthesis of the API.[7][8] Their control is critical for patient safety. The ICH Q3C guideline provides a classification of residual solvents based on their toxicity and sets permissible daily exposure limits.[7][8] Gas Chromatography with Headspace sampling (GC-HS) is the standard technique for their determination.
Experimental Protocol: Residual Solvents by GC-HS
-
Gas Chromatographic System:
-
Column: 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness.
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: 250 °C.
-
Oven Temperature Program: Gradient program suitable for the separation of expected solvents.
-
Detector: Flame Ionization Detector (FID).
-
-
Headspace Sampler Conditions:
-
Equilibration Temperature: 80 °C.
-
Equilibration Time: 30 minutes.
-
-
Standard and Sample Preparation: Prepare standard solutions of the potential residual solvents in a suitable solvent (e.g., dimethyl sulfoxide). Prepare a sample solution of the API in the same solvent.
-
Procedure: Introduce the headspace of the standard and sample solutions into the gas chromatograph.
-
Calculation: Quantify the residual solvents in the sample by comparing the peak responses to those of the standards. The levels should not exceed the limits specified in ICH Q3C.
Conclusion
Establishing a comprehensive set of quality control standards for this compound is a non-negotiable aspect of its development as a pharmaceutical ingredient. The multi-faceted approach detailed in this guide, which combines orthogonal analytical techniques, provides a robust framework for ensuring the identity, strength, quality, and purity of this API. By leveraging the principles of established pharmacopeial monographs and regulatory guidelines, and by understanding the scientific rationale behind each analytical choice, researchers and drug developers can confidently ensure the quality and safety of their product.
References
-
United States Pharmacopeia and National Formulary (USP-NF). Ketoprofen Monograph. [Link]
-
European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances. [Link]
-
European Pharmacopoeia. Ibuprofen Monograph (0721). [Link]
-
International Council for Harmonisation. Q3A(R2) Impurities in New Drug Substances. [Link]
-
Agilent Technologies. Residual Solvent Analysis of Pharmaceutical Products. [Link]
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 173–187.
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]
-
Phenomenex. Ph.Eur. Monograph 0721: Ibuprofen Related Substances on Fully Porous and Core-Shell Organo-silica HPLC Columns. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
European Pharmacopoeia. IBUPROFEN Ibuprofenum. [Link]
-
SlideShare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
-
Daicel Chiral Technologies. Chiral Column Differences: Standard vs H-Series Explained. [Link]
-
European Pharmacopoeia. IBUPROFEN Ibuprofenum - Print Preview. [Link]
-
Reddit. Anyone compare the Phenomenex/Chiralpak/Chiralcel equivalents?. [Link]
-
FIP. Biowaiver monographs for immediate release solid oral dosage forms: Ibuprofen. [Link]
-
MySkinRecipes. 2-(3-Chlorophenyl)propanoic acid. [Link]
-
PubMed. The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine. [Link]
-
Acta Poloniae Pharmaceutica. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]
-
New Food Magazine. Fast quantitative 2D NMR for quantifying analytes in complex mixtures. [Link]
-
MDPI. NSAIDs Determination in Human Serum by GC-MS. [Link]
-
PubMed. Recently developed GC/MS and LC/MS methods for determining NSAIDs in water samples. [Link]
-
ResearchGate. NSAIDs Determination in Human Serum by GC-MS. [Link]
-
Spectroscopy Europe. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
-
Springer. Quantitative NMR spectroscopy of biologically active substances and excipients. [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
PubMed Central. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
PubMed Central. Universal Quantitative NMR Analysis of Complex Natural Samples. [Link]
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. scribd.com [scribd.com]
- 3. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. utm.mx [utm.mx]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. drugfuture.com [drugfuture.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. chiraltech.com [chiraltech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
